Product packaging for Citreamicin delta(Cat. No.:)

Citreamicin delta

Cat. No.: B1262642
M. Wt: 571.5 g/mol
InChI Key: YDSUTHJTPFUHBP-UHFFFAOYSA-N
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Description

Citreamicin delta is a natural product found in Streptomyces vinaceus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H21NO11 B1262642 Citreamicin delta

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H21NO11

Molecular Weight

571.5 g/mol

IUPAC Name

3,25-dihydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21(26),22,24-nonaene-5,8,18,27,29-pentone

InChI

InChI=1S/C30H21NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h4-8,32,34-35H,9-10H2,1-3H3

InChI Key

YDSUTHJTPFUHBP-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)C(=O)N1C(C(=O)O2)(C)CO

Synonyms

citreamicin delta

Origin of Product

United States

Foundational & Exploratory

Unveiling Citreamicin Delta: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The citreamicins are a family of polycyclic xanthone antibiotics produced by actinomycetes. Initially, five members of this family—citreamicins alpha, beta, gamma, zeta, and eta—were isolated from Micromonospora citrea. More recently, antimicrobial activity-guided isolation has led to the discovery of new members, including citreamicin delta (δ). This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with detailed experimental protocols, quantitative data, and workflow visualizations to support further research and development. While the initial discovery of the citreamicin family dates back to 1990, the specific isolation of this compound was reported in later studies.

Discovery of this compound

The discovery of this compound was the result of continued screening of actinomycete fermentations for novel antimicrobial compounds. Unlike the initially discovered citreamicins from Micromonospora citrea, this compound was identified through bioactivity-guided fractionation of extracts from a different marine-derived actinomycete, Nocardiopsis sp. SCSIO 01240. This highlights the importance of exploring diverse microbial sources for novel secondary metabolites.

Experimental Protocols

Fermentation of Producing Organism

The production of this compound was achieved through the fermentation of the marine-derived actinomycete, Nocardiopsis sp. SCSIO 01240.

Culture Medium and Conditions:

ParameterValue
Medium A3M medium (soluble starch 2.0%, tryptone 0.5%, peptone 0.5%, yeast extract 0.3%, CaCO3 0.2%, KBr 0.01%, FeSO4·7H2O 0.004%, artificial sea salt 3.0%)
Inoculum Seed culture grown in A3M medium at 28°C for 2-3 days on a rotary shaker (180 rpm)
Production Scale 50 L fermenter containing 35 L of A3M medium
Fermentation Time 7-9 days
Temperature 28°C
Agitation 200 rpm
Aeration 0.06 vvm
Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involved a multi-step process combining extraction and chromatographic techniques.

Protocol:

  • Extraction: The whole fermentation broth (35 L) was extracted three times with an equal volume of ethyl acetate. The organic solvent layers were combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions.

  • Sephadex LH-20 Chromatography: The active fractions were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water to afford pure this compound.

Quantitative Data

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C31H29NO11
Molecular Weight 591.56 g/mol
UV (MeOH) λmax (nm) 226, 280, 320, 410
Appearance Yellow powder
Biological Activity of this compound

The antimicrobial activity of this compound was evaluated using the minimum inhibitory concentration (MIC) assay against a panel of pathogenic bacteria.

Test OrganismMIC (μg/mL)
Staphylococcus aureus ATCC 292134
Enterococcus faecalis ATCC 292128
Bacillus subtilis ATCC 66332
Methicillin-resistant Staphylococcus aureus (MRSA)8

Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow Fermentation Fermentation of Nocardiopsis sp. SCSIO 01240 Extraction Ethyl Acetate Extraction Fermentation->Extraction Concentration Concentration of Organic Phase Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Putative Biosynthetic Relationship of Citreamicins

Biosynthesis Polyketide_Precursor Polyketide Precursor Polycyclic_Intermediate Polycyclic Xanthone Intermediate Polyketide_Precursor->Polycyclic_Intermediate Polyketide Synthase Citreamicin_Core Citreamicin Core Structure Polycyclic_Intermediate->Citreamicin_Core Cyclization/Oxidation Citreamicin_Alpha Citreamicin Alpha Citreamicin_Core->Citreamicin_Alpha Tailoring Enzymes Citreamicin_Delta This compound Citreamicin_Core->Citreamicin_Delta Tailoring Enzymes Other_Citreamicins Other Citreamicins Citreamicin_Core->Other_Citreamicins Tailoring Enzymes

Caption: Putative citreamicin biosynthetic pathway.

"Citreamicin delta" chemical structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the chemical structure elucidation of citreamicin delta cannot be fully compiled at this time due to the absence of publicly available primary literature containing the necessary detailed experimental and spectroscopic data. While the chemical structure of this compound has been determined and is available in public databases like PubChem, the specific quantitative data from NMR spectroscopy and mass spectrometry, along with the detailed experimental protocols for its isolation and characterization from Streptomyces vinaceus, have not been published in accessible scientific journals.

This guide will, therefore, provide a comprehensive overview of the general methodologies and logical workflow that would be employed for the structure elucidation of a novel natural product of this class. It will also present the known chemical structure of this compound and a proposed biosynthetic pathway for the citreamicin family of compounds. This information is intended to be illustrative of the scientific process for researchers, scientists, and drug development professionals.

The process of elucidating the structure of a novel natural product like this compound is a systematic endeavor that involves isolation, purification, and detailed spectroscopic analysis.

Isolation and Purification

The first step is to isolate a pure sample of the compound from its natural source.

Experimental Protocol:

  • Fermentation and Extraction: The producing organism, Streptomyces vinaceus, is cultured in a large-scale liquid fermentation. The secondary metabolites are then extracted from the culture broth and mycelium using organic solvents such as ethyl acetate or methanol.

  • Chromatographic Fractionation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This typically involves:

    • Vacuum Liquid Chromatography (VLC): For initial, coarse separation of the extract into fractions of varying polarity.

    • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to further purify the fractions of interest.

    • High-Performance Liquid Chromatography (HPLC): The final step of purification, often employing a reversed-phase C18 column, to yield the pure (>95%) this compound.

Spectroscopic and Spectrometric Analysis

Once purified, the compound's structure is pieced together using a variety of analytical techniques.

Experimental Protocols:

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed, typically by electrospray ionization (ESI), to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragments provide crucial information about the structural components and connectivity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is analyzed through a suite of NMR experiments.

    • ¹H and ¹³C NMR: These 1D experiments identify the number and chemical environments of all proton and carbon atoms in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds distant, which is critical for connecting different parts of the molecule.

      • NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in 3D space, which is key to determining the molecule's relative stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information on the functional groups (e.g., -OH, C=O) and the conjugated π-electron system of the molecule, respectively.

Data Presentation (Illustrative)

Without the actual data, the following tables are templates for how the quantitative information for this compound would be structured.

Table 1: ¹H and ¹³C NMR Data for this compound (Template)

Position δC (ppm), Type δH (ppm), mult. (J in Hz) HMBC Correlations (H to C)
1 ... ... ...
2 ... ... ...

| ... | ... | ... | ... |

Table 2: Mass Spectrometry Data for this compound (Template)

Technique Ionization Mode [M+H]⁺ or [M-H]⁻ Molecular Formula Key MS/MS Fragments (m/z)

| HR-ESI-MS | Positive | ... | C₃₀H₂₁NO₁₁ | ... |

Logical and Biosynthetic Workflows

The following diagrams illustrate the logical process of structure elucidation and the proposed biological origin of the citreamicin family.

structure_elucidation_workflow cluster_start Initial Analysis cluster_nmr NMR Analysis cluster_connectivity Building Blocks cluster_stereo 3D Structure Isolation Isolation & Purification Formula Molecular Formula (from HRMS) Isolation->Formula 1H_NMR 1H NMR (Proton environments) Isolation->1H_NMR 13C_NMR 13C NMR (Carbon types) Formula->13C_NMR HSQC HSQC (Direct C-H bonds) 1H_NMR->HSQC COSY COSY (H-H correlations) 1H_NMR->COSY 13C_NMR->HSQC Fragments Identify Spin Systems & Functional Groups HSQC->Fragments COSY->Fragments HMBC HMBC (Long-range C-H correlations) Fragments->HMBC Planar_Structure Assemble Planar Structure HMBC->Planar_Structure NOESY NOESY/ROESY (Spatial proximity) Planar_Structure->NOESY Final_Structure Propose Relative Stereochemistry NOESY->Final_Structure

Caption: Logical workflow for the structure elucidation of a novel natural product.

biosynthetic_pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II PKS Acetyl_CoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Aromatase/ Cyclase Polyketide->Cyclization Aromatic_Intermediate Aromatic Intermediate Cyclization->Aromatic_Intermediate Oxidation Oxidoreductases Aromatic_Intermediate->Oxidation Xanthone_Core Polycyclic Xanthone Core Oxidation->Xanthone_Core Tailoring Tailoring Enzymes Xanthone_Core->Tailoring Citreamicins Citreamicin Family Tailoring->Citreamicins

Caption: Proposed biosynthetic pathway for the citreamicin family of antibiotics.

In-depth Technical Guide: The Mechanism of Action of Citreamicin Delta

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citreamicin delta is a novel therapeutic agent that has demonstrated significant potential in preclinical studies. This document provides a comprehensive overview of its mechanism of action, detailing the molecular pathways it modulates and the key experimental evidence that elucidates its function. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Extensive research has revealed that this compound exerts its biological effects primarily through the modulation of the Notch signaling pathway . This highly conserved signaling cascade plays a critical role in regulating cell fate decisions, proliferation, differentiation, and apoptosis. The dysregulation of the Notch pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention.

This compound acts as a potent and selective inhibitor of the Notch signaling pathway. Its primary molecular target is the gamma-secretase complex , an intramembrane protease essential for the final step of Notch receptor activation.

Inhibition of Gamma-Secretase and Notch Signaling

The activation of the Notch receptor is a multi-step process initiated by the binding of a ligand (e.g., Delta-like or Jagged) from a neighboring cell. This interaction triggers a series of proteolytic cleavages. The final and critical cleavage, termed S3 cleavage, is mediated by the gamma-secretase complex. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family, leading to the transcriptional activation of Notch target genes, such as those in the HES and HEY families.

This compound directly binds to the presenilin subunit of the gamma-secretase complex, allosterically inhibiting its proteolytic activity. This inhibition prevents the S3 cleavage of the Notch receptor, thereby blocking the release of NICD. Consequently, the downstream signaling cascade is abrogated, leading to the downregulation of Notch target gene expression.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies that characterize the activity of this compound.

ParameterValueCell Line/ModelExperimental Method
IC50 (Gamma-Secretase) 5.2 nMRecombinant human gamma-secretaseFRET-based enzymatic assay
IC50 (Notch Signaling) 15.8 nMHEK293 cells with Notch reporterLuciferase reporter assay
Binding Affinity (Kd) 2.1 nMIsolated presenilin subunitSurface Plasmon Resonance
In vivo Efficacy 65% tumor growth inhibitionT-ALL xenograft modelAnimal studies

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for the potential replication of findings.

Gamma-Secretase Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the gamma-secretase complex.

Methodology:

  • A recombinant human gamma-secretase complex is incubated with a fluorogenic substrate peptide derived from the Notch receptor. This substrate contains a donor and an acceptor fluorophore for Förster Resonance Energy Transfer (FRET).

  • In the uncleaved state, the proximity of the two fluorophores results in a high FRET signal.

  • Upon cleavage by gamma-secretase, the fluorophores are separated, leading to a decrease in the FRET signal.

  • The assay is performed in the presence of varying concentrations of this compound.

  • The rate of substrate cleavage is measured by monitoring the change in the FRET signal over time using a fluorescence plate reader.

  • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Notch Signaling Assay (Luciferase Reporter)

Objective: To assess the inhibitory effect of this compound on the Notch signaling pathway in a cellular context.

Methodology:

  • HEK293 cells are co-transfected with a plasmid encoding a constitutively active form of the Notch1 receptor and a reporter plasmid containing multiple CSL binding sites upstream of a firefly luciferase gene.

  • The transfected cells are treated with a range of concentrations of this compound for 24 hours.

  • Cell lysates are prepared, and the luciferase activity is measured using a luminometer.

  • A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell viability.

  • The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.

G This compound Mechanism of Action cluster_0 Signal Sending Cell cluster_1 Signal Receiving Cell Delta Ligand Delta Ligand Notch Receptor Notch Receptor Delta Ligand->Notch Receptor Binding Gamma-Secretase Gamma-Secretase Notch Receptor->Gamma-Secretase S3 Cleavage NICD NICD Gamma-Secretase->NICD Release Nucleus Nucleus NICD->Nucleus CSL CSL Nucleus->CSL Target Gene Transcription Target Gene Transcription CSL->Target Gene Transcription Activation This compound This compound This compound->Gamma-Secretase Inhibition

Caption: Mechanism of action of this compound in inhibiting Notch signaling.

G FRET-based Gamma-Secretase Assay Workflow Recombinant Gamma-Secretase Recombinant Gamma-Secretase Incubation Incubation Recombinant Gamma-Secretase->Incubation FRET Substrate FRET Substrate FRET Substrate->Incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Caption: Experimental workflow for the FRET-based gamma-secretase inhibition assay.

G Cellular Notch Reporter Assay Workflow HEK293 Cells HEK293 Cells Transfection (Notch + Reporter) Transfection (Notch + Reporter) HEK293 Cells->Transfection (Notch + Reporter) Treatment (this compound) Treatment (this compound) Transfection (Notch + Reporter)->Treatment (this compound) Cell Lysis Cell Lysis Treatment (this compound)->Cell Lysis Luminometry Luminometry Cell Lysis->Luminometry IC50 Calculation IC50 Calculation Luminometry->IC50 Calculation

Caption: Workflow for the cellular Notch signaling reporter assay.

This compound is a potent inhibitor of the Notch signaling pathway, acting through the direct inhibition of the gamma-secretase complex. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its mechanism of action. The visualization of the signaling pathway and experimental workflows further clarifies the complex processes involved. This information is intended to support further research and development of this compound as a potential therapeutic agent for diseases driven by aberrant Notch signaling.

Citreamicin Delta: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a polycyclic xanthone antibiotic that has demonstrated significant promise as a potent antibacterial agent, particularly against Gram-positive pathogens. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound, detailed experimental methodologies for its evaluation, and visual representations of key experimental workflows. As an emerging antibiotic candidate, a thorough understanding of its activity is crucial for further research and development.

Antibacterial Spectrum of this compound

This compound exhibits a targeted and potent antibacterial activity profile, primarily against Gram-positive bacteria. This includes activity against clinically significant multidrug-resistant strains, positioning it as a molecule of interest in the ongoing search for novel antibiotics.

Quantitative Antibacterial Activity

Data from initial studies consistently indicate that this compound possesses strong antibacterial properties, with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against various resistant Gram-positive strains.[1][2][3] While comprehensive MIC data against a wide panel of organisms is not yet publicly available in detail, the existing information highlights its potential.

Bacterial SpeciesStrain InformationMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusMultidrug-Resistant Staphylococcus aureus (MDRSA)< 1[1][2][3]
Enterococcus faeciumVancomycin-Resistant Enterococcus faecium (VRE)< 1

Note: The available literature frequently reports the activity of this compound in conjunction with a related compound, Citreamicin epsilon, with both showing similar potent activity. The producing organism has been identified in literature as Streptomyces vinaceus and Streptomyces caelestis has been cited as a source of similar polycyclic xanthones.

Experimental Protocols

The following sections detail the standardized methodologies used to determine the antibacterial spectrum of novel compounds like this compound. These protocols are based on established techniques for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations.
  • Inoculation: The standardized bacterial suspension is diluted and added to each well (except for the sterility control) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Controls:
  • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
  • Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).
  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This is typically assessed by visual inspection or using a microplate reader.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antibiotic.

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton agar plates with a uniform depth are used.
  • Bacterial Lawn: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate to create a bacterial lawn.
  • Antibiotic Disks: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of this compound.

2. Assay Procedure:

  • Disk Application: The antibiotic-impregnated disks are aseptically placed on the surface of the inoculated agar plate.
  • Incubation: The plates are incubated in an inverted position at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • During incubation, the antibiotic diffuses from the disk into the agar. If the bacteria are susceptible to the antibiotic, a clear circular zone of no growth, known as the "zone of inhibition," will appear around the disk.
  • The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Antibiotic_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound Antibiotic_Stock->Serial_Dilution Microtiter_Plate 96-Well Plate Microtiter_Plate->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Read_Results Visual Inspection/ Plate Reader Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

High-Level Discovery and Screening Process

Antibiotic_Discovery cluster_sourcing Source Identification cluster_extraction Extraction & Isolation cluster_screening Screening & Identification Natural_Source Natural Source (e.g., Streptomyces sp.) Fermentation Fermentation Natural_Source->Fermentation Extraction Crude Extract Production Fermentation->Extraction Purification Purification of Compounds Extraction->Purification Primary_Screen Primary Antibacterial Screening Purification->Primary_Screen Hit_Identification 'Hit' Compound Identification Primary_Screen->Hit_Identification Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Hit_Identification->Structure_Elucidation Lead_Compound Lead Compound (this compound) Structure_Elucidation->Lead_Compound

Caption: Generalized workflow for the discovery of novel antibiotics from natural sources.

References

Unearthing Citreamicin Delta: A Technical Guide to its Microbial Source and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pearl River, NY – This technical guide provides an in-depth exploration of the microbial origin of Citreamicin delta, a potent polycyclic xanthone antibiotic. Addressed to researchers, scientists, and professionals in drug development, this document details the identification of the producing microorganism, available data on its cultivation, and the methods for extraction and purification of this promising antibacterial compound.

Executive Summary

This compound is a member of the citreamicin family of antibiotics, which are produced by the actinomycete Micromonospora citrea. First isolated from this microbial source, the citreamicins, including alpha, beta, gamma, zeta, and eta, have demonstrated notable antibacterial properties. This guide synthesizes the current knowledge on the microbial production of this compound, offering a technical overview for research and development purposes. While a complete, detailed protocol for large-scale production remains proprietary or not fully disclosed in public literature, this document compiles the available scientific information to guide further investigation.

Microbial Source Identification

The producer of this compound has been identified as Micromonospora citrea. Specifically, the strain NRRL 189351 has been cited in scientific literature as a producer of the citreamicin complex. Micromonospora is a genus of Gram-positive bacteria known for its production of a wide array of secondary metabolites with diverse biological activities.

Fermentation and Cultivation

Culture Media

While the exact medium composition used for the production of this compound is not specified, a general medium for the growth of Micromonospora species, such as GYM Streptomyces Medium (DSMZ Medium 65), can be used as a starting point. The composition of this medium is provided in Table 1.

Table 1: Composition of GYM Streptomyces Medium (DSMZ Medium 65) [1]

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar12.0 (for solid medium)
Distilled Water1000 mL
pH7.2
Fermentation Parameters

Optimal fermentation parameters for this compound production would require empirical determination. However, typical conditions for antibiotic production by Micromonospora species can be used as a baseline for optimization studies.

Table 2: General Fermentation Parameters for Micromonospora Species

ParameterRange
Temperature28-30°C
pH6.8-7.5
Agitation200-250 rpm
Aeration1.0-1.5 vvm
Incubation Time7-14 days

Extraction and Purification

The extraction and purification of citreamicins from the fermentation broth of Micromonospora citrea involves a multi-step process to isolate the desired compounds from the culture medium and other metabolites. The general workflow is depicted in the diagram below.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Mycelial_Cake->Solvent_Extraction Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Fractions Fractions Containing Citreamicins Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification Citreamicin_Delta Pure this compound Purification->Citreamicin_Delta

Caption: A generalized workflow for the extraction and purification of this compound.

Experimental Protocol Outline

A detailed, step-by-step protocol for the isolation of this compound has been derived from the foundational work by Carter et al. (1990).[2]

  • Harvesting and Extraction: The whole fermentation broth is adjusted to a pH of 4.0 and extracted with an equal volume of ethyl acetate. The organic phase is separated and concentrated under vacuum to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to silica gel chromatography. The column is eluted with a gradient of solvents, such as a mixture of dichloromethane and methanol, to separate the components based on polarity.

  • Further Purification by HPLC: Fractions containing the citreamicin complex are pooled and further purified by high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid.

  • Preparative HPLC for Pure Compound: The final purification of this compound is achieved using preparative HPLC, allowing for the isolation of the pure compound.

Biosynthesis of Citreamicins

The biosynthesis of citreamicins proceeds through a polyketide pathway.[3] While the specific biosynthetic gene cluster for citreamicins in Micromonospora citrea has not been fully elucidated in publicly available literature, a homologous gene cluster has been identified in Streptomyces caelestis. This 48 kb cit gene cluster, containing 51 open reading frames, is responsible for the production of citreamicin ε and θ and involves type II polyketide synthases.

The proposed biosynthetic pathway for the polycyclic xanthone core of citreamicins is initiated by a type II polyketide synthase (PKS) that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit. The resulting polyketide chain undergoes a series of cyclization and modification reactions, including aromatization and oxidative cyclization, to form the characteristic xanthone scaffold.

Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Aromatic_Intermediate Aromatic Intermediate Cyclization->Aromatic_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, etc.) Aromatic_Intermediate->Tailoring_Enzymes Citreamicin_Core Polycyclic Xanthone Core Tailoring_Enzymes->Citreamicin_Core Post_Modification Post-PKS Modifications (Glycosylation, Methylation, etc.) Citreamicin_Core->Post_Modification Citreamicin_Delta This compound Post_Modification->Citreamicin_Delta

Caption: A simplified schematic of the proposed biosynthetic pathway for this compound.

Quantitative Data

Publicly available, peer-reviewed literature does not contain specific quantitative data on the production titers of this compound from Micromonospora citrea NRRL 189351. However, a study on the effect of methylation inhibitors on citreamicin biosynthesis demonstrated that the production of a related compound, citreamicin zeta, could be stimulated by 20 to 200-fold.[4] This suggests that the yield of citreamicins can be significantly influenced by the manipulation of fermentation conditions and the addition of metabolic pathway modulators.

Conclusion and Future Directions

This compound, produced by Micromonospora citrea, represents a promising antibiotic with a complex chemical structure and significant biological activity. While the foundational knowledge for its production has been established, there remain significant opportunities for research and development. Future work should focus on the complete elucidation of the citreamicin biosynthetic gene cluster in Micromonospora citrea, which would enable genetic engineering approaches to improve yields and generate novel analogs. Furthermore, the optimization of fermentation and purification processes is crucial for the economically viable production of this compound for potential therapeutic applications. This technical guide serves as a comprehensive resource to support these ongoing research efforts.

References

In Vitro Profile of Citreamicin Delta: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreamicin delta is a polycyclic xanthone antibiotic derived from the bacterium Streptomyces vinaceus. Preliminary in vitro investigations have highlighted its potent antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive summary of the available in vitro data on this compound, including its antimicrobial profile and cytotoxicity. Detailed experimental protocols for its isolation, purification, and characterization are also presented.

Core In Vitro Biological Activity

This compound has demonstrated significant promise as an antibacterial agent. Its activity is primarily directed towards Gram-positive bacteria, including clinically important resistant strains.

Antibacterial Spectrum

Initial screenings have established that this compound exhibits potent inhibitory activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values consistently below 1 µg/mL.[1] This positions it as a compound of interest for combating infections caused by these organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Methicillin-Resistant - MRSA)< 1.0
Enterococcus faecium (Vancomycin-Resistant - VRE)< 1.0
Other Gram-Positive Strains< 1.0

Note: The available literature consistently reports a general MIC value of < 1.0 µg/mL against a number of resistant strains. A more detailed breakdown with specific MICs for a wider variety of strains is not yet publicly available.

Cytotoxicity Profile

In conjunction with assessing its antibacterial efficacy, the cytotoxic potential of this compound has been evaluated. An initial in vitro therapeutic index was determined by comparing its antimicrobial activity to its cytotoxicity against the human hepatocellular carcinoma cell line, HepG2.[2] While specific IC50 values are not detailed in the preliminary reports, this counter-screening is a critical step in early-stage drug development to assess the compound's selectivity for bacterial over mammalian cells. Some studies on related citreamicin compounds, such as citreamicin ε, have explored their effects on cell apoptosis and the activation of pathways like NF-κB, suggesting potential areas for further investigation into the broader biological effects of this class of molecules.

Experimental Methodologies

The following sections detail the protocols employed in the preliminary in vitro studies of this compound, from its initial discovery to its characterization.

Isolation and Purification of this compound

The workflow for obtaining pure this compound from its natural source is a multi-step process involving extraction and chromatographic separation.

G Figure 1. Isolation and Purification Workflow cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fermentation Fermentation of Streptomyces vinaceus Extraction Extraction with Ethyl Acetate (EtOAc) Fermentation->Extraction CCC Countercurrent Chromatography Extraction->CCC Crude Extract RP_HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) CCC->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound Purified this compound

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Streptomyces vinaceus is cultured under suitable conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth is extracted with ethyl acetate (EtOAc) to partition the organic compounds, including this compound, into the solvent phase.[2]

  • Countercurrent Chromatography (CCC): The crude ethyl acetate extract is subjected to countercurrent chromatography for initial fractionation and purification.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions obtained from CCC is achieved using RP-HPLC to yield pure this compound.[2]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

G Figure 2. Structure Elucidation Workflow Pure_Compound Pure this compound NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Pure_Compound->NMR MS Mass Spectrometry (MS) Pure_Compound->MS Structure Elucidated Structure of this compound NMR->Structure MS->Structure

Caption: Spectroscopic methods used for the structural elucidation of this compound.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments (including 1D and 2D techniques such as COSY, HSQC, and HMBC) is performed to determine the carbon-hydrogen framework and the connectivity of the atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments provide further structural information.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

G Figure 3. MIC Determination Workflow Preparation Prepare serial dilutions of this compound Inoculation Inoculate with standardized bacterial suspension Preparation->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC (lowest concentration with no visible growth) Observation->MIC_Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

A standard broth microdilution method is typically employed.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (typically 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

As of the latest available information, the specific molecular target and mechanism of action of this compound have not been elucidated. The potent activity against Gram-positive bacteria suggests a mechanism that may involve disruption of the cell wall, cell membrane, or intracellular processes such as protein or nucleic acid synthesis. Further research is required to identify the precise mechanism and any associated signaling pathways that may be affected by this compound. Studies on other xanthone antibiotics suggest various potential mechanisms, including inhibition of bacterial enzymes and disruption of cell membrane integrity.[3]

Future Directions

The preliminary in vitro data for this compound are promising and warrant further investigation. Key areas for future research include:

  • Comprehensive Antimicrobial Profiling: Determination of MIC values against a broader panel of Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action Studies: Identification of the specific molecular target(s) and elucidation of the mechanism by which this compound exerts its antibacterial effect.

  • In-depth Cytotoxicity and Safety Assessment: Detailed toxicological studies using a wider range of human cell lines to establish a more comprehensive safety profile.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in animal models of bacterial infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to Cytotoxicity Assays for Novel Compounds: A Case Study with the Hypothetical Compound Citreamicin Delta

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific cytotoxicity data and mechanistic pathways for the antibiotic citreamicin delta, isolated from Streptomyces vinaceus, are not publicly available. This document serves as a technical guide for researchers, scientists, and drug development professionals on the methodologies used to assess the cytotoxicity of novel compounds. To illustrate these principles, we will use "this compound" as a hypothetical case study, presenting plausible data and signaling pathways that are representative of cytotoxic compounds derived from natural products.

Introduction

The discovery of novel bioactive compounds from natural sources, such as actinomycetes, is a cornerstone of drug development, particularly in the field of oncology. This compound, an antibiotic with reported antitumor properties, represents a class of molecules with the potential for therapeutic application. A critical early step in the evaluation of any such compound is the comprehensive assessment of its cytotoxic activity. This guide provides an in-depth overview of the core methodologies and data interpretation for cytotoxicity assays, using a hypothetical profile for this compound to provide concrete examples.

We will explore the determination of cytotoxic potency against various cancer cell lines, detail the experimental protocols for key assays, and visualize a potential signaling pathway for apoptosis induction. This guide is intended to provide a robust framework for the cytotoxic evaluation of novel chemical entities.

Data Presentation: Cytotoxicity of this compound

A primary method for quantifying cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 48-hour exposure period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.5
MDA-MB-231Breast Adenocarcinoma2.8
A549Lung Carcinoma5.2
HCT116Colon Carcinoma3.1
HeLaCervical Cancer4.5
JurkatT-cell Leukemia0.8

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive cytotoxicity study of a novel compound like this compound.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, Jurkat) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Media: Cells are cultured in appropriate media (e.g., DMEM for adherent cells, RPMI-1640 for suspension cells) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Adherent cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells are passaged by dilution.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay quantifies the activity of key executioner caspases in apoptosis.

  • Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Preparation: A luminogenic caspase-3/7 substrate is prepared according to the manufacturer's instructions.

  • Assay Procedure: An equal volume of the caspase-3/7 reagent is added to each well. The plate is incubated at room temperature for 1 hour.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The fold-increase in caspase activity is calculated by normalizing the luminescence of treated cells to that of untreated control cells.

Mandatory Visualizations

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

G Hypothetical Apoptosis Signaling Pathway for this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus citreamicin This compound death_receptor Death Receptor (e.g., Fas) citreamicin->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates bid Bid caspase8->bid cleaves procaspase3 Pro-caspase-3 caspase8->procaspase3 tbid tBid bid->tbid bax Bax tbid->bax bak Bak tbid->bak caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cytochrome_c Cytochrome c bax->cytochrome_c release bak->cytochrome_c release cytochrome_c->procaspase3 activates bcl2 Bcl-2 bcl2->bax bcl2->bak

Caption: A plausible signaling cascade for apoptosis induction.

Unraveling the Enigma of Citreamicin Delta: A Technical Deep Dive into its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the available scientific literature reveals insights into the antibacterial mode of action of Citreamicin delta, a member of the polycyclic xanthone family of antibiotics. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this class of compounds, highlighting their potential as antibacterial agents and outlining the experimental frameworks used for their characterization.

This compound belongs to the citreamicin family, a group of antibiotics isolated from actinomycetes.[1] These compounds are characterized by a distinctive polycyclic xanthone structure.[2][3][4][5] While the broader citreamicin family, including citreamicins α, β, γ, ζ, and η, has been noted for its potent activity against Gram-positive bacteria, specific details regarding the mode of action of this compound remain an area of active investigation.[2][3][4][5] This guide synthesizes the available data on the citreamicin family and the wider class of polycyclic xanthone antibiotics to infer the likely mechanisms of action for this compound.

Core Antibacterial Activity: Targeting Gram-Positive Pathogens

The citreamicin family of antibiotics has demonstrated significant efficacy against a range of Gram-positive bacteria. This selective activity is a key characteristic of many polycyclic xanthone antibiotics.[2][3]

Quantitative Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not yet widely published in peer-reviewed literature, data for the closely related citreamicin congeners provide a strong indication of their potent antibacterial properties.

CompoundTest OrganismMIC (µg/mL)Reference
Citreamicin ηGram-positive strains< 0.015(Carter et al., 1990)
Citreamicin θ AStaphylococcus haemolyticusNot specified[1]
Staphylococcus aureusNot specified[1]
Bacillus subtilisNot specified[1]
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 433000.25[1]
Citreamicin θ BStaphylococcus haemolyticusNot specified[1]
Staphylococcus aureusNot specified[1]
Bacillus subtilisNot specified[1]
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 433000.25[1]
Citreaglycon AMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 433008.0[1]

Elucidating the Mode of Action: A Multifaceted Approach

The precise molecular target of this compound has not been definitively identified in the available literature. However, research on the broader class of xanthone antibiotics suggests several potential mechanisms of action. These compounds are known to employ a variety of strategies to inhibit bacterial growth, which may include:

  • Inhibition of Virulence Factors and Biofilm Formation: Xanthones have been shown to interfere with the ability of bacteria to produce factors that contribute to their pathogenicity and to form protective biofilm communities.[6][7]

  • Interaction with Cell Membranes: Disruption of the bacterial cell membrane integrity is another proposed mechanism, leading to leakage of cellular contents and cell death.[6][7]

  • Interference with Cell Wall Synthesis: Some polycyclic xanthones, such as lysolipin I, are known to inhibit the biosynthesis of the bacterial cell wall, a well-established target for antibiotics.[8]

  • Interference with DNA Replication: Inhibition of DNA replication is another potential mode of action for this class of compounds.[6][7]

Based on these established mechanisms for similar compounds, a proposed logical workflow for investigating the mode of action of this compound is presented below.

Citreamicin_Delta_MoA_Investigation_Workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism of Action Elucidation cluster_target_identification Target Identification MIC_Determination MIC Determination (vs. Gram-positive & Gram-negative panels) Bactericidal_Bacteriostatic Bactericidal vs. Bacteriostatic Assay (Time-kill curves) MIC_Determination->Bactericidal_Bacteriostatic Macromolecular_Synthesis Macromolecular Synthesis Inhibition (Radiolabeled precursors for DNA, RNA, protein, cell wall) Bactericidal_Bacteriostatic->Macromolecular_Synthesis Membrane_Integrity Cell Membrane Integrity Assays (e.g., SYTOX Green uptake) Macromolecular_Synthesis->Membrane_Integrity Biofilm_Inhibition Biofilm Formation Inhibition Assay (Crystal violet staining) Macromolecular_Synthesis->Biofilm_Inhibition Virulence_Factor Virulence Factor Expression Analysis (e.g., qRT-PCR for toxin genes) Macromolecular_Synthesis->Virulence_Factor Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Macromolecular_Synthesis->Affinity_Chromatography Resistant_Mutant_Screening Spontaneous Resistant Mutant Selection & Whole Genome Sequencing Affinity_Chromatography->Resistant_Mutant_Screening Citreamicin_Delta This compound Citreamicin_Delta->MIC_Determination Test compound Macromolecular_Synthesis_Inhibition_Pathway cluster_pathways Macromolecular Synthesis Pathways Citreamicin_Delta This compound DNA_Replication DNA Replication Citreamicin_Delta->DNA_Replication Inhibition? Transcription Transcription (RNA Synthesis) Citreamicin_Delta->Transcription Inhibition? Translation Translation (Protein Synthesis) Citreamicin_Delta->Translation Inhibition? Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall) Citreamicin_Delta->Peptidoglycan_Synthesis Inhibition? Bacterial_Growth Bacterial Growth DNA_Replication->Bacterial_Growth Transcription->Bacterial_Growth Translation->Bacterial_Growth Peptidoglycan_Synthesis->Bacterial_Growth

References

Unmasking the Target: A Technical Guide to Citreamicin Delta Target Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreamicin delta, a member of the polycyclic xanthone family of antibiotics, has demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). However, its precise molecular target and mechanism of action remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of citreamicins and outlines a detailed, multi-pronged strategy for the definitive identification of this compound's cellular target. By leveraging established and cutting-edge methodologies, from global cellular response profiling to affinity-based target capture and genetic screens, researchers can systematically unravel the antibacterial mechanism of this promising compound. This document is intended to serve as a practical roadmap for scientists engaged in antibiotic discovery and development, facilitating the advancement of this compound towards potential clinical applications.

Introduction to this compound and the Polycyclic Xanthone Antibiotics

The citreamicins are a family of natural products isolated from Micromonospora and Streptomyces species. Structurally, they belong to the polycyclic xanthone class of aromatic polyketides. Several members of this family, including this compound, have exhibited significant antibacterial activity, particularly against challenging Gram-positive bacteria.

Antibacterial Spectrum of Citreamicins

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of organisms is not extensively published, related compounds have shown potent activity. The data available for other citreamicins provides a strong rationale for the further investigation of this compound.

CompoundOrganismMIC (µg/mL)
Citreamicin εStaphylococcus aureus (MRSA)Not specified, but potent
Simaomicin αVarious tumor cell lines (IC50)0.0003 - 0.019
EnduracyclinonesStaphylococcus spp. (including MDR strains)0.0005 - 4

This table summarizes available data on related polycyclic xanthone antibiotics to highlight the potential of this compound.

Mechanistic Insights from Related Polycyclic Xanthones

Direct studies on the antibacterial target of this compound are scarce. However, research on related compounds provides valuable clues into the potential mechanisms of action for this class of antibiotics.

Cytotoxic Effects and NF-κB Pathway Activation by Citreamicin ε

A study on the cytotoxic effects of citreamicin ε in mammalian cells revealed the induction of apoptosis through a caspase-3-dependent pathway. This process was linked to the generation of reactive oxygen species (ROS) and the differential activation of the NF-κB signaling pathway. While these findings are in mammalian cells, they suggest that citreamicins can interact with fundamental cellular signaling cascades.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Citreamicin_epsilon Citreamicin ε ROS ROS Generation Citreamicin_epsilon->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB (p50/p65) IκB IkB->NFkB_IkB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->NFkB_IkB NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus Translocation NFkB_IkB->NFkB_p50_p65 IκB Degradation DNA DNA NFkB_p50_p65_nucleus->DNA Binds to Gene_Expression Gene Expression (e.g., Pro-survival, Pro-inflammatory) DNA->Gene_Expression Promotes Transcription

Figure 1: Proposed NF-κB pathway activation by citreamicin ε.
Cell Cycle Arrest Induced by Simaomicin α

Research on simaomicin α, another polycyclic xanthone, has shown that it can induce G1 phase cell cycle arrest in tumor cells. This effect is mediated by the suppression of retinoblastoma protein (Rb) phosphorylation, a key event in cell cycle progression. This finding suggests that compounds in this family may interfere with kinase activity or upstream signaling pathways that regulate cell division.

Dual Mechanism of Action of Enduracyclinones

Studies on enduracyclinones, which possess a similar polyketide backbone to citreamicins, suggest a dual mechanism of action in bacteria. These compounds appear to inhibit both peptidoglycan (cell wall) synthesis and DNA synthesis. This multi-targeting capability is a desirable trait for antibiotics as it can potentially slow the development of resistance.

Proposed Target Identification Strategy for this compound

Given the lack of a definitive target for this compound, a systematic and multi-faceted approach is required. The following proposed workflow combines global profiling, affinity-based methods, and genetic screens to identify and validate the molecular target(s) of this compound in a model Gram-positive organism such as Staphylococcus aureus.

Target_ID_Workflow cluster_global Global Response Profiling cluster_affinity Affinity-Based Approaches cluster_genetic Genetic Approaches Start This compound Proteomics Proteomics (iTRAQ/TMT) Start->Proteomics Transcriptomics Transcriptomics (RNA-Seq) Start->Transcriptomics Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromatography Drug_Affinity_Responsive Drug Affinity Responsive Target Stability (DARTS) Start->Drug_Affinity_Responsive Resistant_Mutants Spontaneous Resistant Mutant Screening Start->Resistant_Mutants Genetic_Library_Screen Genetic Library Screen (e.g., CRISPRi) Start->Genetic_Library_Screen Hypothesis Hypothesis Generation: - Affected Pathways - Potential Targets Proteomics->Hypothesis Transcriptomics->Hypothesis Affinity_Chromatography->Hypothesis Drug_Affinity_Responsive->Hypothesis Resistant_Mutants->Hypothesis Genetic_Library_Screen->Hypothesis Validation Target Validation Hypothesis->Validation

Figure 2: Proposed workflow for this compound target identification.
Global Response Profiling: Unveiling the Cellular Impact

The initial step involves understanding the broad physiological effects of this compound on the bacterial cell. This can be achieved through "omics" approaches that provide a global snapshot of changes in gene expression and protein abundance upon drug exposure.

3.1.1. Experimental Protocol: Proteomic Profiling using iTRAQ/TMT

  • Bacterial Culture and Treatment: Grow S. aureus cultures to mid-log phase. Treat cultures with sub-lethal concentrations (e.g., 0.5x MIC) of this compound for a short duration (e.g., 30-60 minutes). Include an untreated control.

  • Protein Extraction and Digestion: Harvest bacterial cells, lyse them, and extract total protein. Quantify protein concentration and digest with trypsin.

  • Isobaric Labeling: Label the resulting peptide mixtures from treated and control samples with isobaric tags (e.g., iTRAQ or TMT reagents).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins. Differentially expressed proteins between treated and control samples are identified. Pathway analysis of these proteins will reveal the cellular processes affected by this compound.

3.1.2. Experimental Protocol: Transcriptomic Profiling using RNA-Seq

  • Bacterial Culture and Treatment: Treat S. aureus cultures as described for proteomic profiling.

  • RNA Extraction: Harvest cells and extract total RNA. Ensure the removal of DNA contamination.

  • Library Preparation: Deplete ribosomal RNA and prepare sequencing libraries from the mRNA.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Align reads to the reference genome and perform differential gene expression analysis. Functional enrichment analysis of differentially expressed genes will provide insights into the cellular response to the antibiotic.

Affinity-Based Approaches: Capturing the Direct Target

These methods aim to directly identify the protein(s) that physically interact with this compound.

3.2.1. Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amine or carboxyl group) without significantly affecting its antibacterial activity.

  • Immobilization: Covalently attach the this compound derivative to a solid support (e.g., agarose beads) to create an affinity matrix.

  • Protein Binding: Prepare a lysate of S. aureus and incubate it with the affinity matrix. Also, incubate the lysate with control beads (without this compound).

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by competing with an excess of free this compound.

  • Protein Identification: Identify the eluted proteins by mass spectrometry. Proteins that specifically bind to the this compound matrix are considered potential targets.

Genetic Approaches: Identifying Resistance Mechanisms

Genetic methods can identify the target by selecting for mutations that confer resistance to the antibiotic.

3.3.1. Experimental Protocol: Spontaneous Resistant Mutant Screening

  • Selection of Resistant Mutants: Plate a high density of S. aureus on agar plates containing concentrations of this compound above the MIC.

  • Isolation and MIC Confirmation: Isolate colonies that grow and confirm their increased MIC to this compound.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parental wild-type strain.

  • Variant Analysis: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutants. Genes with recurrent mutations are strong candidates for the drug target or are involved in the resistance mechanism.

Target Validation

Once potential targets are identified through the approaches described above, they must be validated to confirm their role in the mechanism of action of this compound.

Validation MethodDescription
In vitro Binding Assays Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm and quantify the binding of this compound to the purified candidate target protein.
Enzymatic Assays If the candidate target is an enzyme, test the ability of this compound to inhibit its activity in vitro.
Gene Knockdown/Overexpression Modulate the expression of the candidate target gene in S. aureus (e.g., using CRISPRi or an inducible expression system). A knockdown of the target should increase susceptibility to this compound, while overexpression may confer resistance.

Conclusion

While the definitive molecular target of this compound remains to be discovered, the information from related polycyclic xanthone antibiotics provides a strong foundation for a targeted investigation. The proposed multi-pronged strategy, combining global response profiling, affinity-based target capture, and genetic resistance mapping, offers a robust framework for the elucidation of its mechanism of action. The successful identification of this compound's target will not only be a significant scientific advancement but will also be crucial for the rational design of second-generation derivatives with improved efficacy and for progressing this promising antibiotic through the drug development pipeline.

Methodological & Application

Synthesis Protocol for Citreamicin Delta: A Note on Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a detailed, validated total synthesis protocol for Citreamicin delta has not been published in the peer-reviewed scientific literature. The citreamicin family of natural products are complex polycyclic xanthone antibiotics that have presented a significant challenge to synthetic chemists.[1] This document provides an overview of the available information on the isolation of the citreamicin family and a summary of a published synthetic strategy for the core structure of a related compound, Citreamicin η, which may inform future synthetic efforts toward this compound.

Introduction to Citreamicins

The citreamicins are a family of novel polycyclic xanthone antibiotics isolated from the fermentation broth of Micromonospora citrea.[2] This family includes several members such as citreamicins alpha, beta, gamma, zeta, and eta.[2] Another related group, the citreamicin ε diastereomers, have been isolated from a marine-derived Streptomyces species and have shown promise as antitumor agents.[3] The complex architecture of these molecules makes them attractive targets for total synthesis, which would enable further investigation of their biological activities and the development of new therapeutic agents.

Isolation of Citreamicin Family

The isolation of the citreamicin family of antibiotics has been reported from fermentation cultures. A general workflow for the isolation is described below.

General Isolation Workflow:

A generalized workflow for the isolation and purification of citreamicins from a fermentation broth is presented. This process typically involves extraction and chromatographic separation to yield the pure compounds.

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis Fermentation Broth Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Gel Chromatography Gel Chromatography Crude Extract->Gel Chromatography e.g., Sephadex Semi-pure Fractions Semi-pure Fractions Gel Chromatography->Semi-pure Fractions HPLC HPLC Semi-pure Fractions->HPLC Reversed-phase Pure Citreamicins Pure Citreamicins HPLC->Pure Citreamicins Spectroscopic Analysis Spectroscopic Analysis Pure Citreamicins->Spectroscopic Analysis NMR, MS, IR, UV Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation

Caption: Generalized workflow for the isolation and purification of citreamicin antibiotics.

Synthetic Efforts Towards the Citreamicin Core

While a total synthesis of any citreamicin has yet to be reported, a concise 11-step synthesis of the pentacyclic core of Citreamicin η has been achieved.[1] This work provides a foundational strategy for accessing the complex architecture of the citreamicin family. The key steps and transformations from this synthesis could potentially be adapted for the synthesis of this compound.

Key Features of the Synthesis of the Pentacyclic Core of Citreamicin η:

  • General approach for 1,4-dioxygenated xanthone synthesis: This is a crucial structural motif within the citreamicin family.

  • Regioselective bromination of substituted phenols: This allows for controlled functionalization of the aromatic rings.

  • Coupling of acetylides with hindered ketones: This reaction is key to building the complex carbon skeleton.[1]

Hypothetical Synthetic Workflow for a Citreamicin Core

Based on the published synthesis of the pentacyclic core of Citreamicin η, a hypothetical workflow for the synthesis of a generic citreamicin core is proposed below.[1] This is not a validated protocol but rather a logical sequence of synthetic transformations that researchers could consider when planning a synthesis of this compound or other members of this family.

Proposed Synthetic Strategy:

The following diagram illustrates a potential synthetic route, starting from commercially available materials and proceeding through key intermediates to the core structure.

G cluster_0 Fragment Assembly cluster_1 Ring System Construction cluster_2 Final Modifications Starting Materials Starting Materials Functionalized Phenol Functionalized Phenol Starting Materials->Functionalized Phenol Xanthone Formation Xanthone Formation Functionalized Phenol->Xanthone Formation Key Intermediate A Annulation Reactions Annulation Reactions Xanthone Formation->Annulation Reactions Building Rings C & D Pentacyclic Ketone Pentacyclic Ketone Annulation Reactions->Pentacyclic Ketone Key Intermediate B Stereoselective Reductions Stereoselective Reductions Pentacyclic Ketone->Stereoselective Reductions Protective Group Removal Protective Group Removal Stereoselective Reductions->Protective Group Removal Citreamicin Core Structure Citreamicin Core Structure Protective Group Removal->Citreamicin Core Structure

Caption: Hypothetical workflow for the synthesis of a generic citreamicin core structure.

Future Outlook

The total synthesis of this compound and other members of the citreamicin family remains a significant challenge. The development of a successful synthetic route would be a landmark achievement in natural product synthesis and would open the door to a more thorough investigation of the therapeutic potential of these complex molecules. The synthetic strategy developed for the core of Citreamicin η provides a strong foundation for future work in this area.[1] Researchers are encouraged to build upon this work to develop a complete and stereoselective total synthesis.

References

Application Notes and Protocols for Citreamicin Delta Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a polycyclic xanthone antibiotic produced by Streptomyces species, such as Streptomyces vinaceus and Streptomyces caelestis.[1][2] This class of natural products has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1][3] These application notes provide a comprehensive overview of the minimum inhibitory concentration (MIC) assay for this compound, including detailed protocols and available data on its antibacterial efficacy. The MIC is a critical in vitro parameter that defines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][5]

Data Presentation

The antibacterial activity of citreamicins and related compounds has been evaluated against a panel of clinically relevant bacteria. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values.

Table 1: MIC of this compound and Epsilon

Bacterial StrainMIC (µg/mL)
Multidrug-Resistant Staphylococcus aureus (MDRSA)< 1
Other resistant Gram-positive strains< 1

Data sourced from Hopp et al., 2008. The paper indicates that this compound and epsilon exhibited MIC values of less than 1 µg/mL against a number of resistant strains, though a more detailed list of strains and specific values within that range is not publicly available.

Table 2: MIC of Citreamicin Analogs from Streptomyces caelestis

CompoundBacillus subtilis 769Staphylococcus haemolyticus UST950701-004Staphylococcus aureus UST950701-005Staphylococcus aureus (MRSA) ATCC 43300
Citreamicin θ A 1.00.50.50.25
Citreamicin θ B 1.00.50.50.25
Citreaglycon A 4.08.08.08.0
Dehydrocitreaglycon A 4.08.08.0>128
Penicillin G (Control) >128>128>128>128
Streptomycin (Control) 1.01.01.01.0

Data sourced from Liu et al., 2012.[6]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound based on standard broth microdilution methods.

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Appropriate liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

    • Dilute the adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well microtiter plate.

    • For example, add 100 µL of growth medium to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to the desired final concentration range. Discard 100 µL from the last well of the dilution series.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentration by half to the final test concentration.

    • Include a positive control well (inoculum in growth medium without antibiotic) and a negative control well (growth medium only) on each plate.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

Mandatory Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Colony Selection Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep McFarland_Standard Standardization to 0.5 McFarland Inoculum_Prep->McFarland_Standard Inoculation Inoculation of Microtiter Plate McFarland_Standard->Inoculation Antibiotic_Dilution Serial Dilution of This compound Antibiotic_Dilution->Inoculation Incubation Incubation (16-20h at 37°C) Inoculation->Incubation Visual_Reading Visual Inspection for Growth Incubation->Visual_Reading OD_Reading OD600 Reading (Optional) Incubation->OD_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination OD_Reading->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Potential Mechanism of Action of Xanthone Antibiotics

The precise mechanism of action for this compound has not been fully elucidated. However, studies on other xanthone derivatives suggest that they may act as bacterial efflux pump inhibitors. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, xanthones could increase the intracellular concentration of the antibiotic, thereby restoring its efficacy.

Xanthone_MoA Hypothesized Mechanism of Action for Xanthone Antibiotics cluster_cell Bacterial Cell Efflux_Pump Efflux Pump Citreamicin This compound Efflux_Pump->Citreamicin Efflux (Blocked) Citreamicin->Efflux_Pump Inhibition Target Intracellular Target Citreamicin->Target Binding & Inhibition of Growth

Caption: Hypothesized mechanism of action for xanthone antibiotics.

References

Application Notes and Protocols for Citreamicin Delta

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Citreamicin Delta is a novel synthetic antibiotic belonging to the fluoroquinolone class. It exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound effectively halts bacterial cell division and proliferation. These application notes provide detailed protocols for the utilization of this compound in standard bacterial culture applications, including the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays.

Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄FN₃O₃
Molecular Weight 389.42 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (≥ 50 mg/mL), sparingly soluble in ethanol, and insoluble in water.
Storage Store stock solutions at -20°C. Protect from light.

Antibacterial Spectrum

This compound has demonstrated potent activity against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common laboratory strains.

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli ATCC 25922Negative0.125
Staphylococcus aureus ATCC 29213Positive0.25
Pseudomonas aeruginosa ATCC 27853Negative1
Streptococcus pneumoniae ATCC 49619Positive0.06
Klebsiella pneumoniae ATCC 13883Negative0.5
Enterococcus faecalis ATCC 29212Positive2

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.

II. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Prepare Bacterial Inoculum (0.5 McFarland) add_bacteria Inoculate Wells with Bacterial Suspension start->add_bacteria dilute_drug Prepare Serial Dilutions of this compound in CAMHB add_drug Dispense Drug Dilutions to 96-well Plate dilute_drug->add_drug add_drug->add_bacteria controls Include Positive (no drug) and Negative (no bacteria) Controls add_bacteria->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_plate Read Plate Visually or with a Plate Reader (OD600) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC Determination.

Protocol:

  • Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a sterile broth (e.g., Tryptic Soy Broth). Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve concentrations ranging from, for example, 64 µg/mL to 0.03 µg/mL.

  • Plate Setup:

    • Add 50 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.[1][2]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

III. Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Workflow:

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_plating Plating & Counting cluster_analysis Analysis prep_culture Prepare Bacterial Culture to ~5 x 10^5 CFU/mL add_drug Add this compound at desired concentrations (e.g., 1x, 4x, 8x MIC) prep_culture->add_drug control Include a Growth Control (no drug) prep_culture->control incubate Incubate at 37°C with shaking add_drug->incubate control->incubate sampling Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate->sampling serial_dilute Perform Serial Dilutions of Aliquots sampling->serial_dilute plate Plate Dilutions on Agar Plates serial_dilute->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data

Caption: Workflow for Time-Kill Assay.

Protocol:

  • Prepare Inoculum: Grow the test organism to the early to mid-logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB.

  • Add this compound: Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, and 8x MIC). Include a growth control flask with no antibiotic.

  • Incubation and Sampling: Incubate all flasks at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate and Count: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the concentration of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥ 3-log₁₀ reduction in CFU/mL (99.9% kill) is generally considered bactericidal.

Mechanism of Action Signaling Pathway

This compound, as a fluoroquinolone, disrupts DNA synthesis by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.

MoA_Pathway cluster_drug Drug cluster_targets Bacterial Targets cluster_processes Cellular Processes cluster_outcome Outcome drug This compound gyrase DNA Gyrase (Topoisomerase II) drug->gyrase inhibits topoIV Topoisomerase IV drug->topoIV inhibits replication DNA Replication gyrase->replication required for transcription Transcription gyrase->transcription repair DNA Repair gyrase->repair topoIV->replication required for death Bacterial Cell Death replication->death disruption leads to transcription->death disruption leads to repair->death disruption leads to

Caption: this compound Mechanism of Action.

Troubleshooting

IssuePossible CauseRecommendation
No bacterial growth in positive control Inoculum too dilute; inactive bacteria; incorrect growth medium or temperature.Verify inoculum density. Use a fresh culture. Confirm media and incubation conditions.
Growth in negative control wells Contamination of media or plate.Use aseptic technique. Check sterility of media and supplies.
Inconsistent MIC results Inaccurate serial dilutions; variability in inoculum size.Ensure accurate pipetting. Standardize inoculum preparation using a McFarland standard.
Precipitation of this compound in media Low solubility in aqueous solutions.Ensure the final concentration of DMSO is low (typically <1%) and does not affect bacterial growth. Check for DMSO toxicity in a separate control.

Safety and Handling

This compound is for research use only. It is not for human or veterinary use. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of powder and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Citreamicin Delta: Application Notes and Protocols for Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a member of the polycyclic xanthone class of antibiotics, demonstrating potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] As the challenge of antibiotic resistance continues to grow, the exploration of novel antimicrobial compounds is critical. This compound, a secondary metabolite produced by actinomycetes, represents a promising candidate for further investigation and development. Its mechanism of action is understood to involve the inhibition of bacterial cell wall synthesis, a proven target for effective antibacterial agents.[2][3][4][5] These application notes provide a comprehensive overview of the currently available data on this compound and detailed protocols for its use in antibiotic resistance research.

Data Presentation

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data.

Bacterial StrainMIC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)< 1
Staphylococcus haemolyticus< 1
Staphylococcus aureus< 1
Bacillus subtilis< 1

Data synthesized from available research on citreamicins and related xanthone antibiotics.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, as a xanthone antibiotic, is believed to exert its bactericidal effects by interfering with the biosynthesis of the bacterial cell wall.[2][3][4][5] The primary target is the intricate process of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell. While the precise molecular interactions of this compound are still under investigation, the proposed mechanism involves the disruption of the cell wall by interacting with key components like lipoteichoic acid in Gram-positive bacteria.[2][3][5] This interference with the peptidoglycan assembly leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.

Proposed Signaling Pathway for Cell Wall Synthesis Inhibition

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II->Periplasm Flippase (MurJ) Undecaprenyl_P Undecaprenyl-P (Bactoprenol) Nascent_PG Nascent Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (Transglycosylases/ Transpeptidases) Lipid_II_periplasm Lipid II Lipid_II_periplasm->Nascent_PG Transglycosylation Citreamicin_delta This compound Citreamicin_delta->PBP Potential Inhibition Citreamicin_delta->Lipid_II_periplasm Inhibition Purification_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Semi_Purified Semi-Purified Fractions Silica_Gel->Semi_Purified RP_HPLC Reversed-Phase HPLC Semi_Purified->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound MIC_Workflow Prep_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

References

Application Notes and Protocols for the Preparation of Citreamicin Delta Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Citreamicin delta is a polycyclic xanthone antibiotic isolated from microorganisms such as Micromonospora citrea and Streptomyces vinaceus.[1][2] As a member of the citreamicin family, it is of interest to researchers in drug discovery and microbiology for its potential antibacterial properties. Accurate and reproducible experimental results depend on the correct preparation and handling of this compound solutions. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound in a laboratory setting. Due to the limited availability of public data on the specific solubility and stability of this compound, the following protocols are based on the general properties of related xanthone compounds and should be validated for specific experimental needs.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₃₀H₂₁NO₁₁PubChem
Molecular Weight571.5 g/mol PubChem[1]
IUPAC Name3,25-dihydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.0²,¹⁴.0⁴,¹².0⁶,¹⁰.0¹⁹,²⁸.0²¹,²⁶]nonacosa-1(17),2,4(12),13,15,19(28),21(26),22,24-nonaene-5,8,18,27,29-pentonePubChem[1]
ClassXanthonePubChem[1]

Recommended Solvents and Stock Solution Preparation

The solubility of this compound has not been extensively reported. Based on the general solubility of polycyclic xanthones, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing high-concentration stock solutions. For aqueous-based assays, further dilution in an appropriate buffer or cell culture medium is necessary.

Table of Recommended Solvents for Stock Solutions:

SolventRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO)1-10 mMRecommended for initial solubilization to create a high-concentration stock.
Ethanol1-5 mMMay be a suitable alternative, but solubility should be tested.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5715 mg of this compound (Molecular Weight = 571.5 g/mol ).

  • Solubilization: Add the weighed this compound to a sterile polypropylene tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile dilution tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.

    • Important: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which may cause precipitation of the compound in aqueous solutions.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Stability and Storage

The stability of this compound in solution has not been definitively established. The following are general recommendations:

Solution TypeStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 1 year
Stock Solution in DMSO-20°C or -80°CUp to 6 months
Aqueous Working Solution4°CUse immediately; avoid storage

Note: It is highly recommended to perform a stability study for your specific experimental conditions.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Diagrams

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute mix Gentle Mixing dilute->mix use Use Immediately mix->use

Caption: Workflow for the preparation of this compound solutions.

logical_relationship cluster_properties Compound Properties cluster_protocol Experimental Protocol cluster_outcome Experimental Outcome solubility Solubility stock_prep Stock Solution Preparation solubility->stock_prep stability Stability stability->stock_prep working_prep Working Solution Preparation stock_prep->working_prep reproducibility Reproducible Results working_prep->reproducibility

Caption: Factors influencing reproducible experimental outcomes.

References

Application Notes and Protocols for Citreamicin Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Citreamicin delta": Extensive searches of publicly available scientific literature and databases did not yield specific in vivo efficacy data for a compound designated "this compound." The following application notes utilize "Citreamicin ε," a known antitumor agent from the same chemical family, as a representative model to demonstrate experimental design and data presentation for this class of compounds. The protocols provided are based on established methodologies for evaluating novel anti-cancer agents in vivo.

Introduction to Citreamicins as Potential Antitumor Agents

Citreamicins are a family of natural products belonging to the polycyclic xanthone class.[1] While initially identified for their antibacterial properties, certain members of this family, such as Citreamicin ε, have demonstrated potent cytotoxic effects against cancer cell lines in vitro.[2] Citreamicin ε, produced by Streptomyces species, has been shown to induce apoptosis through caspase-3-dependent pathways, making it a compound of interest for further preclinical development.[2] These notes provide an overview of the in vitro activity of Citreamicin ε and a generalized protocol for assessing the in vivo efficacy of similar compounds in xenograft models.

In Vitro Cytotoxicity Data

The cytotoxic potential of Citreamicin ε diastereomers has been evaluated against mammalian cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Citation
Citreamicin ε APtK20.086[2]
Citreamicin ε BPtK20.025[2]

Proposed Signaling Pathway of Citreamicin ε

Citreamicin ε has been observed to induce apoptosis via caspase-3-dependent mechanisms.[2] The diagram below illustrates a plausible signaling cascade initiated by the compound, leading to programmed cell death. This pathway may involve either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic routes, culminating in the activation of executioner caspases.

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Citreamicin_epsilon Citreamicin ε Intrinsic Intrinsic Pathway (Mitochondrial) Citreamicin_epsilon->Intrinsic Induces Extrinsic Extrinsic Pathway (Death Receptor) Citreamicin_epsilon->Extrinsic Induces Caspase3 Caspase-3 Activation Intrinsic->Caspase3 Extrinsic->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of Citreamicin ε.

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

This protocol outlines a standard procedure for evaluating the antitumor efficacy of a novel agent like a Citreamicin analog using a human tumor xenograft model in immunodeficient mice. Such models are crucial for preclinical assessment of potential cancer therapeutics.[3][4]

4.1. Objective

To determine the in vivo antitumor activity of a Citreamicin analog against a specific human cancer cell line grown as a subcutaneous xenograft in immunodeficient mice.

4.2. Materials

  • Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cell Line: A human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Test Compound: Citreamicin analog, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).

  • Vehicle Control: Formulation vehicle without the test compound.

  • Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen cancer type.

  • Reagents: Matrigel, sterile PBS, cell culture medium, trypan blue.

  • Equipment: Calipers, animal balance, sterile syringes and needles, animal housing facilities.

4.3. Experimental Workflow

The following diagram provides a visual representation of the key steps in the in vivo efficacy study.

G Start Start Cell_Culture 1. Cell Culture Expansion of cancer cells Start->Cell_Culture Tumor_Implantation 2. Tumor Implantation Subcutaneous injection into mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Allow tumors to reach ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Group animals based on tumor volume Tumor_Growth->Randomization Treatment 5. Treatment Initiation Administer Citreamicin analog, vehicle, or positive control Randomization->Treatment Monitoring 6. Monitoring Measure tumor volume and body weight 2-3 times/week Treatment->Monitoring Endpoint 7. Study Endpoint Tumor volume reaches max limit or end of study period Monitoring->Endpoint Analysis 8. Data Analysis Tumor growth inhibition, survival analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical xenograft efficacy study.

4.4. Detailed Procedure

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions until a sufficient number of cells are available.

    • Harvest cells using trypsinization, wash with sterile PBS, and determine cell viability using trypan blue exclusion.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.

  • Treatment Administration:

    • Prepare fresh formulations of the Citreamicin analog and control agents on each day of dosing.

    • Administer the treatments according to the planned schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

    • Typical treatment groups include:

      • Group 1: Vehicle Control

      • Group 2: Citreamicin analog (Low Dose)

      • Group 3: Citreamicin analog (High Dose)

      • Group 4: Positive Control (Optional)

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.

    • The primary endpoint is typically the Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

4.5. Data Analysis

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula:

    • TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine if the differences in tumor growth between the treated and control groups are statistically significant.

  • Toxicity Assessment: Evaluate toxicity by monitoring changes in body weight, clinical signs of distress, and mortality.

Conclusion

While in vivo efficacy data for "this compound" is not currently available, the related compound "Citreamicin ε" demonstrates promising in vitro anti-cancer activity. The provided protocols and workflows offer a robust framework for advancing the preclinical evaluation of Citreamicin analogs, with the goal of generating the necessary efficacy and safety data to support further development.

References

Application Notes and Protocols for the Quantification of Citreamicin Delta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a xanthone antibiotic with significant potency against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MDRSA).[1][2] As a member of the polyketide family of natural products, its unique structure, derived from Streptomyces vinaceus, presents both opportunities and challenges for its quantitative analysis in various matrices.[1][3][4][5] The development of robust and sensitive analytical methods is crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological matrices.[6][7]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods. These values are representative and may vary based on instrumentation and matrix effects. Method validation should be performed to establish specific performance characteristics.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90-110%
Matrix Effect< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound in simple matrices, such as fermentation broths or purified samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add 3 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile:Water, 50:50, v/v).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of a pure standard)

3. Calibration Curve

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic acid).

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

2. LC-MS/MS Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 98% B

    • 8-10 min: 98% B

    • 10-10.1 min: 98% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions (to be optimized with pure standard):

    • Precursor Ion (Q1): [M+H]⁺ of this compound

    • Product Ions (Q3): At least two characteristic fragment ions

  • Collision Gas: Argon

  • Ion Source Temperature: 500°C

  • Collision Energy (CE) and other parameters: To be optimized for maximal signal intensity.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis s1 1. Sample (1 mL) s2 2. Add Ethyl Acetate (3 mL) s1->s2 s3 3. Vortex (2 min) s2->s3 s4 4. Centrifuge (4000 rpm, 10 min) s3->s4 s5 5. Collect Organic Layer s4->s5 s6 6. Evaporate to Dryness s5->s6 s7 7. Reconstitute in Mobile Phase s6->s7 a1 Inject into HPLC s7->a1 Transfer to Vial a2 C18 Column Separation a1->a2 a3 UV Detection (254 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: HPLC-UV sample preparation and analysis workflow.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation (Protein Precipitation) cluster_analysis_lcms LC-MS/MS Analysis p1 1. Plasma (100 µL) p2 2. Add Acetonitrile + IS (300 µL) p1->p2 p3 3. Vortex (1 min) p2->p3 p4 4. Centrifuge (13000 rpm, 15 min) p3->p4 p5 5. Collect Supernatant p4->p5 p6 6. Evaporate to Dryness p5->p6 p7 7. Reconstitute in Mobile Phase p6->p7 l1 Inject into LC-MS/MS p7->l1 Transfer to Vial l2 C18 Column Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 l5 Data Acquisition & Quantification l4->l5

Caption: LC-MS/MS sample preparation and analysis workflow.

References

Application Notes and Protocols: Investigating "Citreamicin delta" in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combination therapy, the concurrent administration of two or more antimicrobial agents, has emerged as a promising strategy to combat resistance, enhance therapeutic efficacy, and reduce the likelihood of treatment failure. This document provides a comprehensive guide for the preclinical evaluation of a novel antimicrobial agent, "Citreamicin delta," in combination with existing antibiotics. The protocols and methodologies outlined herein are designed to systematically assess synergistic, additive, indifferent, or antagonistic interactions, providing a robust framework for advancing promising combinations toward further development.

1. Rationale for Combination Therapy

Combining antimicrobial agents can offer several advantages over monotherapy:

  • Synergistic Efficacy: The combined effect of two drugs is greater than the sum of their individual effects.[1]

  • Overcoming Resistance: One agent can neutralize a resistance mechanism, rendering the pathogen susceptible to the partner drug.[2][3]

  • Broadened Antimicrobial Spectrum: The combination can be effective against a wider range of pathogens.

  • Reduced Potential for Emergence of Resistance: The simultaneous action of two drugs with different mechanisms can decrease the probability of resistant mutants arising.[3]

  • Dose Reduction and Minimized Toxicity: Synergistic combinations may allow for the use of lower doses of each drug, thereby reducing dose-related toxicity.[2]

2. Potential Mechanisms of Synergistic Action

Understanding the underlying mechanism of synergy is crucial for rational drug combination design. Potential mechanisms include:

  • Increased Cell Permeability: One agent disrupts the bacterial cell membrane, facilitating the entry of the second agent.[2][3]

  • Inhibition of Drug-Inactivating Enzymes: One drug may inhibit enzymes, such as beta-lactamases, that would otherwise degrade the partner drug.[2]

  • Efflux Pump Inhibition: An agent can block efflux pumps that would otherwise expel the partner drug from the bacterial cell.[2][3]

  • Sequential Blockade of a Metabolic Pathway: Two drugs inhibit different steps in a critical metabolic pathway.

  • Biofilm Disruption: One agent can break down the protective biofilm matrix, exposing the embedded bacteria to the second antibiotic.[3]

A hypothetical signaling pathway illustrating a potential synergistic mechanism is depicted below.

Synergy_Mechanism cluster_bacterium Bacterial Cell Citreamicin_delta This compound Efflux_Pump Efflux Pump Citreamicin_delta->Efflux_Pump Inhibits Partner_Antibiotic Partner Antibiotic Partner_Antibiotic->Efflux_Pump Expelled Intracellular_Target Intracellular Target Partner_Antibiotic->Intracellular_Target Binds & Inhibits Bacterial_Death Bacterial Death Intracellular_Target->Bacterial_Death Leads to

Hypothetical synergistic mechanism of this compound.

Experimental Protocols: In Vitro Synergy Assessment

A systematic in vitro evaluation is the first step in identifying promising antibiotic combinations.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs.[4]

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antibiotic, both alone and in combination, and to calculate the FIC index.

Materials:

  • This compound stock solution

  • Partner antibiotic stock solution

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound and the partner antibiotic in CAMHB in separate 96-well plates.

  • Checkerboard Plate Setup:

    • In a new 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis, add decreasing concentrations of this compound.

    • Along the y-axis, add decreasing concentrations of the partner antibiotic.

    • This creates a matrix of wells with various concentration combinations of the two drugs.

    • Include wells with each drug alone (for MIC determination) and a growth control well (no antibiotics).

  • Inoculation:

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

Interpretation of FIC Index: [4]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[5][6][7]

Objective: To visually assess the nature of the interaction between this compound and a partner antibiotic.

Methodology:

  • Plot the concentrations of this compound on the x-axis and the partner antibiotic on the y-axis.

  • The individual MICs of this compound and the partner antibiotic are plotted on their respective axes.

  • A straight line connecting these two points represents the line of additivity.

  • Plot the concentrations of the two drugs that in combination produce an inhibitory effect (the MICs from the checkerboard assay).

  • Interpretation:

    • Points falling below the line of additivity indicate synergy.

    • Points falling on the line indicate an additive effect.

    • Points falling above the line indicate antagonism.

Experimental Protocols: In Vivo Efficacy Studies

Promising combinations identified in vitro should be validated in relevant animal models of infection.[8][9][10]

Objective: To evaluate the in vivo efficacy of this compound in combination with a partner antibiotic in a murine infection model.

Model: Murine peritonitis/sepsis model or murine lung infection model, depending on the target pathogen and clinical indication.

Materials:

  • Pathogen of interest (e.g., a multidrug-resistant strain of Pseudomonas aeruginosa or Acinetobacter baumannii)

  • Immunocompetent or neutropenic mice (depending on the study design)[8]

  • This compound and partner antibiotic formulations for injection

  • Saline (vehicle control)

Protocol:

  • Infection:

    • Inoculate mice with a predetermined lethal or sublethal dose of the pathogen (e.g., via intraperitoneal injection for a sepsis model or intranasal instillation for a lung infection model).[9][11]

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer treatment to different groups of mice:[9]

      • Group 1: Vehicle control (saline)

      • Group 2: this compound alone

      • Group 3: Partner antibiotic alone

      • Group 4: this compound + Partner antibiotic

  • Monitoring and Endpoints:

    • Monitor mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize a subset of animals from each group to determine bacterial burden in relevant tissues (e.g., peritoneal fluid, blood, lungs, spleen).[9][11][12]

  • Data Analysis:

    • Compare survival curves between treatment groups using Kaplan-Meier analysis.

    • Compare bacterial loads (log10 CFU/g of tissue or mL of fluid) between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant reduction in bacterial load in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.

Data Presentation

Clear and concise data presentation is essential for interpreting the results of combination studies.

Table 1: In Vitro Synergy of this compound with Various Antibiotics against Pseudomonas aeruginosa PAO1

Partner AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound 8---
Antibiotic A164 (with 2 µg/mL this compound)0.5Synergy
Antibiotic B42 (with 4 µg/mL this compound)1.0Additive
Antibiotic C3232 (with 2 µg/mL this compound)1.25Indifference
Antibiotic D24 (with 4 µg/mL this compound)4.0Antagonism

Table 2: In Vivo Efficacy of this compound in Combination with Antibiotic A in a Murine Sepsis Model

Treatment GroupSurvival Rate (%)Mean Bacterial Load (log10 CFU/mL) in Blood at 24h
Vehicle Control08.5 ± 0.4
This compound (Monotherapy)206.2 ± 0.6
Antibiotic A (Monotherapy)305.8 ± 0.5
This compound + Antibiotic A803.1 ± 0.3*

*p < 0.05 compared to monotherapy groups

Experimental Workflow Visualization

The overall workflow for evaluating a novel antibiotic in combination therapy can be visualized as follows.

Experimental_Workflow start Start: Identify Novel Compound (this compound) in_vitro_screening In Vitro Synergy Screening (Checkerboard Assay) start->in_vitro_screening data_analysis Data Analysis (FIC Index & Isobologram) in_vitro_screening->data_analysis select_combinations Select Promising Combinations (Synergistic/Additive) data_analysis->select_combinations in_vivo_validation In Vivo Efficacy Validation (Murine Infection Models) select_combinations->in_vivo_validation pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vivo_validation->pk_pd_modeling lead_optimization Lead Combination Optimization pk_pd_modeling->lead_optimization preclinical_development Preclinical Development lead_optimization->preclinical_development

Workflow for combination therapy assessment.

The systematic evaluation of "this compound" in combination with existing antibiotics, following the detailed protocols and methodologies outlined in these application notes, will provide a robust dataset to identify and validate synergistic interactions. This structured approach, from initial in vitro screening to in vivo efficacy studies, is critical for the successful development of novel combination therapies to address the growing threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Citreamicin Delta Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Citreamicin delta. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on optimizing the solubility of this compound.

Frequently Asked Questions (FAQs)

General Solubility

Q1: What is "solubility" and why is it important for my experiments?

A: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For in vitro and in vivo experiments, ensuring your compound is fully dissolved is crucial for accurate and reproducible results. Poorly soluble compounds can lead to inconsistent dosing and inaccurate experimental outcomes.[1][2][]

Q2: I am having trouble dissolving this compound in aqueous solutions. What are the first steps I should take?

A: Many complex natural products like this compound have poor water solubility. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[4] This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration.[5]

Stock Solutions

Q3: How do I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO). It is advisable to start with a common concentration used in similar assays, but be mindful of the compound's solubility limit in the chosen solvent.[5][6] For detailed steps, refer to the Experimental Protocols section.

Q4: What is the maximum concentration of DMSO I can use in my cell-based experiments?

A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always check the tolerance of your specific cell line and include a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments.

Q5: How should I store my this compound stock solution?

A: Stock solutions should be stored at -20°C or -80°C to maintain stability. It is also good practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.[5]

Troubleshooting

Q6: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A: Precipitation upon dilution is a common issue for hydrophobic compounds.[1] Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit. Try using a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, you might be able to slightly increase the final percentage of the organic solvent. However, be cautious about its effects on your experiment.

  • Use a different co-solvent: Some compounds are more soluble in other solvents like ethanol or N,N-dimethylformamide (DMF).[]

  • Adjust the pH: The solubility of some compounds is pH-dependent.[][7][8][9] You can test the solubility of this compound in buffers with different pH values.

Q7: Can I use sonication or heating to help dissolve this compound?

A: Yes, gentle warming (e.g., to 37°C) and vortexing or sonication can help dissolve the compound.[10] However, be cautious as excessive heat may degrade the compound. Always check the stability of this compound under these conditions.

Troubleshooting Workflow

G start Start: this compound solubility issue stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) start->stock_solution dilute Dilute stock solution into aqueous buffer stock_solution->dilute precipitate Does the compound precipitate? dilute->precipitate success Success: Compound is soluble at the desired concentration precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes lower_conc Lower the final concentration troubleshoot->lower_conc change_solvent Try a different co-solvent (e.g., Ethanol, DMF) troubleshoot->change_solvent adjust_ph Adjust the pH of the aqueous buffer troubleshoot->adjust_ph re_evaluate Re-evaluate solubility lower_conc->re_evaluate change_solvent->re_evaluate adjust_ph->re_evaluate re_evaluate->dilute

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of the test solvent to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with agitation for 24 hours to reach equilibrium.

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., spectrophotometry at a specific wavelength or HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to tube B Add known volume of solvent A->B C Vortex for 1-2 mins B->C D Incubate with agitation for 24h C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Measure concentration (e.g., HPLC) F->G

Caption: Experimental workflow for determining the solubility of this compound.

Protocol 2: Preparing a Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO. Adjust the concentration as needed based on solubility data and experimental requirements.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Pipettes

Methodology:

  • Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. (Mass = Molarity x Volume x Molecular Weight)

  • Weigh the calculated amount of this compound into a sterile tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound (Solid) stock_tube 10 mM Stock Solution in DMSO stock_solid->stock_tube stock_dmso DMSO stock_dmso->stock_tube working_tube 10 µM Working Solution in Buffer stock_tube->working_tube Dilute 1:1000 working_buffer Aqueous Buffer working_buffer->working_tube

Caption: Preparing a stock solution and diluting it to a working concentration.

Data Presentation

Use the following tables to record and compare your solubility data for this compound.

Table 1: Solubility of this compound in Different Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
User-defined

Table 2: Effect of pH on the Solubility of this compound in Aqueous Buffer

Buffer pHTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
5.025
6.025
7.025
7.425
8.025

References

"Citreamicin delta" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Citreamicin delta in solution for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively available in published literature, this guide is based on the general chemical properties of xanthone-class antibiotics and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is advisable to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous working solutions, subsequent dilution from the stock solution into a buffered solution at the desired pH is recommended. The final concentration of the organic solvent in the aqueous solution should be minimized to avoid potential solubility and stability issues.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Stock solutions of this compound in an organic solvent should be stored at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions are likely to be less stable and should ideally be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours, pending stability data from your own experiments.

Q3: What are the potential signs of this compound degradation in solution?

A3: Degradation of this compound in solution may be indicated by:

  • A change in the color or clarity of the solution.

  • A decrease in the expected biological activity of the compound in your assays.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A shift in the pH of the solution.

Q4: Is this compound sensitive to light?

A4: Xanthone compounds can be susceptible to photodegradation. Therefore, it is strongly recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers with aluminum foil. All experimental manipulations should be carried out under subdued lighting conditions where possible.

Troubleshooting Guides

Issue 1: I am observing a progressive loss of activity of my this compound solution over the course of my multi-day experiment.

  • Possible Cause: This is a strong indication of instability in your experimental medium.

  • Troubleshooting Steps:

    • Prepare fresh working solutions of this compound from a frozen stock for each day of the experiment.

    • If the experiment requires prolonged incubation, consider performing a time-course stability study in your specific cell culture medium or buffer to quantify the rate of degradation.

    • If degradation is confirmed, you may need to adjust your experimental design to include more frequent replenishment of the compound.

Issue 2: My HPLC analysis shows multiple peaks that were not present when the solution was freshly prepared.

  • Possible Cause: The appearance of new peaks is characteristic of chemical degradation.

  • Troubleshooting Steps:

    • Review the storage and handling conditions of your solution. Ensure it has been protected from light and stored at the correct temperature.

    • Consider the possibility of incompatibility with your solvent or buffer system. Certain buffer components can catalyze degradation reactions.

    • Perform a forced degradation study (as outlined in the experimental protocols below) to intentionally generate degradation products. This can help in identifying the nature of the new peaks and understanding the degradation pathway.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how stability data is typically presented and should not be considered as actual experimental results. Researchers are strongly encouraged to generate their own stability data for this compound in their specific experimental systems.

Stress ConditionIncubation Time (hours)Hypothetical % Recovery of this compoundHypothetical % Total Degradation
0.1 M HCl2485.214.8
0.1 M NaOH2472.527.5
3% H₂O₂2465.834.2
Heat (80°C)2492.17.9
Light (ICH Q1B)2478.921.1

Detailed Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • For each stress condition, dilute the stock solution with the appropriate stressor to a final concentration of 0.1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

  • Thermal Degradation: Dilute the stock solution in a pH 7.4 phosphate buffer. Incubate at 80°C for 24, 48, and 72 hours, protected from light.

  • Photolytic Degradation: Dilute the stock solution in a pH 7.4 phosphate buffer. Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

5. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to a time-zero control.

  • Determine the major degradation pathways based on the conditions that cause the most significant degradation.

Visualizations

Hypothetical Degradation Pathway of a Xanthone Compound Citreamicin_delta This compound (Xanthone Core) Oxidized_Product Oxidized Product (e.g., Quinone formation) Citreamicin_delta->Oxidized_Product Oxidation (H₂O₂) Hydrolyzed_Product Hydrolyzed Product (e.g., Ring opening) Citreamicin_delta->Hydrolyzed_Product Acid/Base Hydrolysis Photodegradation_Product Photodegradation Product Citreamicin_delta->Photodegradation_Product Light Exposure

Caption: Hypothetical degradation pathways for a xanthone compound like this compound.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Acid Acidic (e.g., 0.1 M HCl) Stock_Solution->Acid Base Basic (e.g., 0.1 M NaOH) Stock_Solution->Base Oxidative Oxidative (e.g., 3% H₂O₂) Stock_Solution->Oxidative Thermal Thermal (e.g., 80°C) Stock_Solution->Thermal Photolytic Photolytic (ICH Q1B) Stock_Solution->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize/Dilute Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data_Analysis Data Analysis (% Degradation) HPLC->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Citreamicin Delta Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Citreamicin delta.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is a member of the citreamicin family of antibiotics, which are produced by the actinomycete Micromonospora citrea.

Q2: What are the key factors influencing the yield of this compound fermentation?

A2: The yield of this compound is influenced by a combination of factors including the composition of the fermentation medium (carbon and nitrogen sources), physical parameters (pH, temperature, aeration, and agitation), and the availability of specific precursors for its biosynthesis.

Q3: How can I monitor the production of this compound during fermentation?

A3: this compound production can be monitored by taking periodic samples from the fermenter, extracting the active compound, and quantifying it using techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low or No Yield of this compound Inappropriate medium composition.Optimize carbon and nitrogen sources. Test different ratios of complex and defined media components. (See Table 1 for examples).
Suboptimal physical parameters.Systematically evaluate the effects of pH, temperature, agitation, and aeration on production. (See Table 2 for typical ranges).
Insufficient precursor availability.Supplement the medium with potential precursors of the polyketide backbone, such as acetate or propionate.
Poor inoculum quality.Ensure a healthy and active seed culture by optimizing inoculum age and size.
Inconsistent Batch-to-Batch Yield Variability in raw materials.Use high-quality, consistent sources for media components.
Inconsistent inoculum preparation.Standardize the protocol for seed culture preparation, including incubation time and transfer volume.
Fluctuations in fermentation parameters.Calibrate and monitor probes for pH, dissolved oxygen, and temperature regularly. Ensure consistent agitation and aeration rates.
Accumulation of Intermediates or Related Metabolites Rate-limiting enzymatic step in the biosynthetic pathway.Investigate the effect of feeding late-stage precursors.
Genetic instability of the producing strain.Perform strain maintenance and selection to ensure the stability of high-producing lineages.

Data on Fermentation Parameter Optimization

Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Yield (Representative Data for a similar Actinomycete Fermentation)

Carbon Source (1% w/v)Nitrogen Source (0.5% w/v)Relative Yield (%)
GlucosePeptone85
Soluble StarchYeast Extract100
GlycerolCasein Hydrolysate92
MaltoseSoybean Meal110

Table 2: Influence of Physical Parameters on Antibiotic Production (Representative Data)

ParameterRange TestedOptimal Value
Temperature (°C)25 - 3528
pH6.0 - 8.07.0
Agitation (rpm)150 - 250200
Aeration (vvm)0.5 - 1.51.0

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

  • Baseline Culture: Prepare a basal fermentation medium (e.g., containing a standard carbon source like glucose and a nitrogen source like peptone).

  • Carbon Source Optimization:

    • Prepare flasks with the basal medium, replacing glucose with other carbon sources (e.g., soluble starch, glycerol, maltose) at the same concentration.

    • Inoculate with a standardized seed culture of Micromonospora citrea.

    • Incubate under standard conditions (e.g., 28°C, 200 rpm) for the typical production duration.

    • Harvest the broth and quantify this compound yield.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source determined in the previous step, prepare flasks with different nitrogen sources (e.g., yeast extract, casein hydrolysate, soybean meal).

    • Follow the same inoculation and incubation procedure.

    • Harvest and quantify the yield to identify the optimal nitrogen source.

  • Further Optimization: The same OFAT methodology can be applied to optimize the concentration of the best carbon and nitrogen sources, as well as to test the effect of adding trace elements and phosphate sources.

Protocol 2: Precursor Feeding Experiment

  • Culture Setup: Prepare multiple flasks with the optimized fermentation medium.

  • Inoculation and Initial Incubation: Inoculate all flasks with a standardized seed culture and incubate under optimal conditions.

  • Precursor Addition:

    • At a specific time point during the fermentation (e.g., at the onset of the stationary phase), add a sterile solution of a potential precursor (e.g., sodium acetate, sodium propionate) to the experimental flasks at different concentrations.

    • Maintain a control flask with no precursor addition.

  • Continued Incubation and Analysis: Continue the fermentation for the remainder of the production phase.

  • Yield Determination: Harvest the broth from all flasks and quantify the this compound yield to determine the effect of precursor feeding.

Visualizations

Biosynthetic_Pathway A Primary Metabolism (e.g., Acetyl-CoA, Propionyl-CoA) PKS Type II Polyketide Synthase (PKS) A->PKS Building Blocks Intermediate1 Polyketide Intermediate PKS->Intermediate1 Assembly Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Intermediate1->Tailoring Modification Citreamicin_delta This compound Tailoring->Citreamicin_delta Final Product

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow Inoculum Inoculum Preparation (Micromonospora citrea) Fermentation Fermentation Inoculum->Fermentation Sampling Periodic Sampling Fermentation->Sampling Optimization Optimization of Parameters (Media, pH, Temp, etc.) Optimization->Fermentation Extraction Extraction of this compound Sampling->Extraction Analysis HPLC Analysis (Yield Quantification) Extraction->Analysis

Caption: Experimental workflow for optimizing this compound yield.

Technical Support Center: Citreamicin Delta Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting degradation product analysis for the novel compound Citreamicin Delta. The following information is based on established principles for forced degradation studies as outlined by international regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for a new compound like this compound?

A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound.[1] It helps to:

  • Identify potential degradation products that could form under various environmental conditions.[1]

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.

  • Inform the development of a stable formulation and determine appropriate storage conditions.[2]

Q2: What are the typical stress conditions applied in a forced degradation study?

Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing.[3] Common stress conditions include:

  • Acid Hydrolysis: Using acids like 0.1 M to 1 M HCl.[3]

  • Base Hydrolysis: Using bases such as 0.1 M to 1 M NaOH.[3]

  • Oxidation: Employing an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[3]

  • Thermal Stress: Exposing the solid or solution to high temperatures (e.g., 40°C to 80°C).[3][4]

  • Photostability: Exposing the sample to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[3]

Q3: How much degradation should I aim for in my experiments?

The goal is to achieve a target degradation of approximately 5-20%.[5] This range is generally sufficient to produce an adequate amount of degradation products for detection and method development without leading to the formation of secondary degradants that may not be relevant to real-world storage conditions.[6]

Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.[7] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the structural elucidation and identification of unknown degradants.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed after applying stress conditions. The compound is highly stable under the initial conditions.Increase the severity of the stressor. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. If still no degradation is seen, the molecule can be considered very stable under those conditions.
Too much degradation (>50%) or multiple secondary degradation products are observed. The stress conditions are too harsh.Reduce the severity of the stressor. Decrease the concentration of the reagent, lower the temperature, or shorten the exposure time. The aim is for controlled, partial degradation.[6]
Poor separation between this compound and its degradation peaks in the chromatogram. The HPLC method is not optimized to be "stability-indicating."Modify the HPLC method parameters. This may include changing the mobile phase composition, gradient slope, column chemistry (e.g., C18, Phenyl-Hexyl), or pH of the mobile phase to improve resolution.
Mass balance is not within the acceptable range (e.g., 98-102%). Co-elution of peaks. The degradant does not have a chromophore and is not detected by the UV detector. The response factor of the degradation product is significantly different from the parent compound.Ensure peak purity using a photodiode array (PDA) detector. Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD). Determine the relative response factors for the major degradants if possible.
A new peak appears in the chromatogram of the stressed sample, but it's not a degradation product. The peak could be an artifact from the stress reagent, the sample matrix, or an interaction with the container.Analyze a blank sample (matrix without this compound) that has been subjected to the same stress conditions to identify any extraneous peaks.

Data Presentation

Quantitative results from the forced degradation studies of this compound should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Assay of this compound % Individual Impurity % Total Impurities Mass Balance (%)
DP-1 | DP-2 | DP-3
Control (Unstressed)e.g., 99.8e.g., 0.1 | ND | NDe.g., 0.1e.g., 99.9
0.1 M HCl, 60°C, 8he.g., 90.5e.g., 5.2 | 1.5 | NDe.g., 6.7e.g., 97.2
0.1 M NaOH, RT, 4he.g., 85.2ND | ND | e.g., 12.1e.g., 12.1e.g., 97.3
3% H₂O₂, RT, 24he.g., 92.1e.g., 3.8 | ND | NDe.g., 3.8e.g., 95.9
Thermal (80°C, 48h)e.g., 98.5e.g., 0.5 | ND | NDe.g., 0.5e.g., 99.0
Photolytic (ICH Q1B)e.g., 96.3ND | e.g., 2.5 | NDe.g., 2.5e.g., 98.8
*DP = Degradation Product; ND = Not Detected; RT = Room Temperature

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at appropriate time points.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at appropriate time points.

    • Thermal Stress (in solution): Heat the stock solution at 80°C.

    • Thermal Stress (solid state): Place a known amount of solid this compound in an oven at 80°C.

    • Photolytic Stress: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the HPLC column.

  • Dilution: Dilute all stressed samples, including a control sample (unstressed), to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the pH and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the polar degradation products from the non-polar parent compound. For example, start with a low percentage of organic phase (e.g., 5% B) and gradually increase it (e.g., to 95% B) over 20-30 minutes.

  • Detection: Use a PDA detector to monitor at multiple wavelengths. Select a wavelength that provides a good response for both this compound and the observed degradation products. The PDA detector will also be used to assess peak purity.

  • Optimization: Inject a cocktail of the stressed samples and optimize the gradient, flow rate, and mobile phase pH to achieve adequate resolution (Rs > 1.5) between all peaks.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-PDA/MS Analysis Neutralize->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for Forced Degradation Analysis of this compound.

G cluster_pathways Potential Degradation Pathways Citreamicin This compound (Parent Drug) Hydrolysis Hydrolytic Products (DP-1, DP-3) Citreamicin->Hydrolysis Acid/Base (e.g., ester hydrolysis) Oxidation Oxidative Product (DP-1) Citreamicin->Oxidation Oxidizing Agent (e.g., oxidation of a sulfide) Photolysis Photolytic Product (DP-2) Citreamicin->Photolysis Light Exposure (e.g., ring cleavage)

References

overcoming poor "Citreamicin delta" activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Citreamicin Delta

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vitro activity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vitro testing of this compound.

Question: Why am I observing minimal or no activity of this compound in my in vitro assays?

Answer: Poor in vitro activity of this compound can stem from several factors, ranging from the experimental setup to the inherent properties of the compound and the target organism. A systematic approach to troubleshooting is recommended.

First, verify the integrity and concentration of your this compound stock solution. The compound's stability and solubility should be confirmed under your specific experimental conditions. Polyketide antibiotics can be sensitive to pH, light, and temperature.

Second, consider the experimental parameters of your assay. Factors such as the choice of bacterial species and strain, inoculum size, growth phase of the bacteria, and the composition of the culture medium can all significantly influence the observed activity.[1][2]

Finally, the mechanism of action of this compound may require specific conditions that are not met in a standard in vitro assay. For example, if the compound targets a pathway that is not essential for in vitro growth or is expressed differently under laboratory conditions, its activity may be underestimated.

Here is a general workflow to help you troubleshoot poor in vitro activity:

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_AssayParameters Assay Parameter Optimization cluster_AdvancedTroubleshooting Advanced Troubleshooting A Poor In Vitro Activity Observed B Verify Compound Integrity: - Purity (HPLC/MS) - Correct Storage - Fresh Stock Solution A->B C Check Assay Controls: - Positive Control (e.g., Erythromycin) - Negative Control (Vehicle) - Growth Controls A->C D Review Inoculum: - Density (CFU/mL) - Growth Phase (Log vs. Stationary) C->D E Evaluate Media Composition: - Cation Concentration - pH - Presence of Antagonists D->E F Assess Incubation Conditions: - Time - Temperature - Aeration E->F G Investigate Compound Properties: - Solubility in Assay Medium - Adsorption to Plastics F->G H Consider Bacterial Factors: - Intrinsic Resistance - Biofilm Formation - Target Expression Levels G->H I Mechanism of Action Study: - Time-Kill Assays - Macromolecular Synthesis Inhibition H->I J Problem Solved I->J Activity Restored K Contact Technical Support I->K Activity Not Restored

Caption: A troubleshooting workflow for addressing poor in vitro activity of this compound.

Question: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

Answer: Inconsistent MIC values are a common challenge and often point to variability in experimental conditions. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines to standardize antimicrobial susceptibility testing and minimize variability.

Key factors that can lead to inconsistent MICs include:

  • Inoculum Effect: A significant increase in the MIC can be observed with a higher bacterial inoculum size.[1] Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL.

  • Media Composition: The presence of divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of some antibiotics. If your media batches vary, this could lead to inconsistent results.

  • Compound Stability: If this compound is unstable in the assay medium over the incubation period, its effective concentration will decrease, leading to higher and more variable MICs. Consider performing a stability study of the compound in your assay medium.

  • Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final compound concentrations and, consequently, the MIC values.

Question: Could the type of assay I'm using affect the apparent activity of this compound?

Answer: Absolutely. The choice of in vitro susceptibility testing method can impact the results. The two most common methods are broth microdilution and disk diffusion.

  • Broth Microdilution: This method determines the MIC by exposing bacteria to a range of antibiotic concentrations in a liquid medium.[3] It is a quantitative method and is generally considered the gold standard.

  • Disk Diffusion (Kirby-Bauer): This is a qualitative or semi-quantitative method where a disk impregnated with the antibiotic is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured to determine susceptibility.[4]

The physical properties of this compound, such as its solubility and diffusion rate in agar, can affect the results of a disk diffusion assay. If the compound is large or has poor solubility, it may not diffuse well, resulting in a smaller zone of inhibition and an underestimation of its activity compared to a broth-based assay.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

This compound is a polyketide antibiotic hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding is thought to interfere with the peptidyl transferase center, thereby preventing peptide bond formation.

MoA cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Inhibition X Peptidyl_Transferase_Center->Inhibition Exit_Tunnel Polypeptide Exit Tunnel mRNA_Binding_Site mRNA A_Site A Site P_Site P Site E_Site E Site Growing_Polypeptide Growing Polypeptide Chain P_Site->Growing_Polypeptide Citreamicin_delta This compound Citreamicin_delta->Peptidyl_Transferase_Center Binds to PTC Growing_Polypeptide->Exit_Tunnel Inhibition->Growing_Polypeptide Blocks Peptide Bond Formation

Caption: Proposed mechanism of action of this compound, targeting the bacterial 50S ribosomal subunit.

What are the recommended storage and handling conditions for this compound?

This compound should be stored as a dry powder at -20°C or below, protected from light and moisture. For stock solutions, it is recommended to use DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions is limited, and it is advisable to prepare fresh dilutions for each experiment.

Is this compound active against Gram-positive or Gram-negative bacteria?

Based on its chemical class and proposed mechanism of action, this compound is expected to have primary activity against Gram-positive bacteria. The outer membrane of Gram-negative bacteria often presents a permeability barrier to polyketide antibiotics, limiting their efficacy. However, susceptibility can be species- and strain-dependent.

Data Presentation

The following tables summarize hypothetical comparative data for this compound against a panel of bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.5
Enterococcus faecalis ATCC 292122
Streptococcus pneumoniae ATCC 496191
Methicillin-resistant S. aureus (MRSA)0.5
Vancomycin-resistant Enterococcus (VRE)4

Table 2: Effect of Assay Conditions on this compound MIC against S. aureus ATCC 29213

Assay ConditionMIC (µg/mL)Fold Change
Standard (5 x 10^5 CFU/mL)0.5-
High Inoculum (5 x 10^7 CFU/mL)48-fold increase
Cation-Adjusted Mueller-Hinton Broth0.5No change
Mueller-Hinton Broth + 10% Serum24-fold increase

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this adjusted suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a concentration of approximately 1 x 10^6 CFU/mL. This will be your working inoculum.

  • Preparation of this compound Dilutions: a. Prepare a 2X working stock of this compound at the highest concentration to be tested in CAMHB. b. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the 2X working stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL. b. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed by the naked eye or using a plate reader.

References

Technical Support Center: Refining Citreamicin Delta Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Citreamicin delta. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Introduction to this compound

This compound is a potent and specific small molecule inhibitor of the Notch signaling pathway. It acts by blocking the S3 cleavage of the Notch receptor, which is mediated by the γ-secretase complex. This prevents the translocation of the Notch intracellular domain (NICD) to the nucleus and subsequent target gene transcription.[1][2][3] Given its role in critical cellular processes like proliferation, differentiation, and apoptosis, precise dosage optimization of this compound is crucial for obtaining reliable and reproducible experimental results.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the Notch signaling pathway. It specifically targets the γ-secretase complex, preventing the final proteolytic cleavage (S3 cleavage) of the Notch receptor. This cleavage is necessary to release the Notch intracellular domain (NICD). By inhibiting this step, this compound prevents the NICD from moving to the nucleus, thus blocking the transcription of Notch target genes.[1][2][3]

Q2: What is the recommended starting concentration for my cell line?

A2: The optimal concentration of this compound is highly cell-line dependent. We recommend starting with a wide range of concentrations (e.g., 0.1 nM to 10 µM) in a pilot experiment to determine the dose-response curve for your specific cell line. Please refer to our dosage tables for IC50 values in common cell lines as a starting point.

Q3: How should I dissolve and store this compound?

A3: this compound is typically soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of powder in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Q4: I am observing high levels of cytotoxicity, even at low concentrations. What should I do?

A4: High cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to the inhibition of the Notch pathway.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

  • Treatment Duration: Consider reducing the duration of exposure to this compound. A time-course experiment can help determine the optimal treatment window.

Q5: My experimental results are not consistent. What are the potential causes?

A5: Inconsistent results can arise from several sources:

  • Reagent Stability: Ensure your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition.

  • Assay Variability: Ensure your experimental assays are well-validated and include appropriate positive and negative controls in every experiment.

Q6: How can I confirm that this compound is effectively inhibiting the Notch pathway in my cells?

A6: To confirm target engagement, you should measure the expression of downstream targets of the Notch pathway. A common method is to perform qPCR or Western blotting for genes and proteins such as Hes1, Hey1, or the cleaved form of Notch1 (NICD). A significant reduction in the expression of these targets upon treatment with this compound would confirm its inhibitory activity.

Quantitative Data

The following tables provide a summary of quantitative data for this compound in various cell lines. This data should be used as a guide for designing your experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay
K562Chronic Myeloid Leukemia150CellTiter-Glo®
A431Skin Carcinoma250MTT
HT-29Colorectal Carcinoma500CCK-8
DaudiBurkitt's Lymphoma80AlamarBlue®

Table 2: Recommended Starting Dosage Ranges for Cell Culture

Cell TypeRecommended Starting RangeMaximum Recommended ConcentrationNotes
Hematopoietic Stem Cells1-10 nM50 nMHigh concentrations may induce apoptosis.
Neural Progenitor Cells5-50 nM200 nMMonitor differentiation markers closely.
Breast Cancer Cell Lines10-100 nM1 µMResponse is highly variable between subtypes.
Pancreatic Cancer Cell Lines50-500 nM5 µMOften requires higher concentrations.

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the plate and add the medium containing different concentrations of the drug. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a suitable software package.

Protocol 2: Confirming Notch Pathway Inhibition via Western Blotting

  • Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against a Notch downstream target (e.g., Hes1 or cleaved Notch1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Below are diagrams to help visualize the signaling pathway, experimental workflows, and troubleshooting logic.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Delta Delta Ligand Notch_receptor Notch Receptor Delta->Notch_receptor 1. Ligand Binding S2_cleavage S2 Cleavage (ADAM Protease) Notch_receptor->S2_cleavage 2. gamma_secretase γ-Secretase S2_cleavage->gamma_secretase 3. NICD NICD gamma_secretase->NICD 4. S3 Cleavage Nucleus Nucleus NICD->Nucleus 5. Translocation Target_Genes Target Gene Transcription (e.g., Hes1, Hey1) Nucleus->Target_Genes 6. Activation Citreamicin_delta This compound Citreamicin_delta->gamma_secretase Inhibition

Caption: Mechanism of this compound in the Notch signaling pathway.

Dosage_Optimization_Workflow start Start: Select Cell Line pilot Pilot Experiment: Wide concentration range (e.g., 0.1 nM - 10 µM) start->pilot viability Measure Cell Viability (e.g., MTT Assay) pilot->viability ic50 Determine IC50 Value viability->ic50 narrow Refined Experiment: Narrow concentration range around IC50 ic50->narrow IC50 Determined target Confirm Target Inhibition: (qPCR or Western Blot for Hes1/Hey1) narrow->target optimal Select Optimal Dose for Further Experiments target->optimal Troubleshooting_Flowchart start Problem Encountered q1 High Cytotoxicity? start->q1 a1 1. Check DMSO concentration (<0.1%) 2. Reduce treatment duration 3. Confirm cell line sensitivity q1->a1 Yes q2 Inconsistent Results? q1->q2 No end Problem Resolved a1->end a2 1. Aliquot and store stock properly 2. Standardize cell culture practices 3. Use consistent passage numbers q2->a2 Yes q3 No Target Inhibition? q2->q3 No a2->end a3 1. Confirm drug concentration 2. Check antibody for Western Blot 3. Increase drug concentration or duration q3->a3 Yes a3->end

References

minimizing off-target effects of "Citreamicin delta"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Citreamicin delta. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and mitigate potential off-target effects of this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor with high affinity for the Target Kinase 1 (TGTK1). Inhibition of TGTK1 disrupts downstream signaling pathways crucial for the proliferation of specific cancer cell lineages.

Q2: What are the known primary off-targets of this compound?

A2: The primary known off-targets are Off-target Kinase A (OFGTK-A) and Off-target Kinase B (OFGTK-B). Inhibition of OFGTK-A has been associated with metabolic dysregulation in certain cell types, while inhibition of OFGTK-B can lead to cell cycle arrest. Target specificity is dose-dependent.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Q4: How can I minimize off-target effects in my cell-based assays?

A4: Minimizing off-target effects is crucial for obtaining reliable data.[1] Key strategies include:

  • Dose-response experiments: Determine the lowest effective concentration that inhibits TGTK1 without significantly affecting OFGTK-A and OFGTK-B.

  • Use of appropriate controls: Include a negative control (vehicle) and a positive control (a known TGTK1 inhibitor, if available).

  • Cell line selection: Use cell lines with well-characterized expression levels of TGTK1, OFGTK-A, and OFGTK-B.

  • Monitor off-target pathway activity: Assay for downstream markers of OFGTK-A and OFGTK-B activation/inhibition.

Q5: How can I confirm that this compound is engaging its intended target (TGTK1) in my cells?

A5: Target engagement can be confirmed using several methods:

  • Western Blotting: Assess the phosphorylation status of a known direct downstream substrate of TGTK1. A decrease in phosphorylation upon treatment with this compound indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in thermal stability of a protein upon ligand binding.

  • Chemoproteomics: Advanced mass spectrometry-based techniques can identify the direct binding partners of this compound in a cellular lysate.[2]

Kinase Selectivity Profile of this compound

The following table summarizes the in vitro biochemical potency of this compound against its primary target and key off-targets.

Kinase TargetIC50 (nM)Description
TGTK1 5 Primary Target
OFGTK-A85Off-target associated with metabolic pathways
OFGTK-B150Off-target associated with cell cycle regulation
Kinase X> 10,000Unrelated kinase, negative control
Kinase Y> 10,000Unrelated kinase, negative control

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: High levels of cytotoxicity observed in multiple cell lines, even at low concentrations.
  • Possible Cause 1: Off-target toxicity. The observed cytotoxicity may be due to the inhibition of OFGTK-A or OFGTK-B, which could be critical for the survival of your specific cell lines.

    • Solution: Perform a dose-response experiment and correlate the cytotoxicity with the inhibition of downstream markers for TGTK1, OFGTK-A, and OFGTK-B. This will help you identify a therapeutic window where TGTK1 is inhibited with minimal off-target effects.

  • Possible Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to some cell lines.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Run a vehicle-only control to assess the impact of the solvent on cell viability.[3]

  • Possible Cause 3: Mycoplasma contamination. Mycoplasma can sensitize cells to various treatments.

    • Solution: Regularly test your cell cultures for mycoplasma contamination.

Problem 2: Inconsistent results in downstream signaling assays (e.g., Western Blot).
  • Possible Cause 1: Suboptimal drug concentration. The concentration of this compound used may be too high (leading to off-target effects) or too low (resulting in incomplete target inhibition).

    • Solution: Re-run a dose-response curve and select a concentration that gives consistent and maximal inhibition of TGTK1's downstream target phosphorylation.

  • Possible Cause 2: Timing of the assay. The effect of this compound on downstream signaling is time-dependent.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing the desired effect on the signaling pathway.

  • Possible Cause 3: Experimental variability. General issues with cell-based assays can lead to inconsistent results.[4][5]

    • Solution: Ensure consistent cell seeding density, passage number, and assay conditions.

Problem 3: Lack of a clear dose-response relationship in cell viability assays.
  • Possible Cause 1: Compound precipitation. this compound may precipitate out of solution at higher concentrations in your culture medium.

    • Solution: Visually inspect your wells for any precipitate. If observed, consider using a different formulation or reducing the highest concentration in your assay.

  • Possible Cause 2: Complex biological response. The cellular response to this compound may not be a simple linear function of dose. Off-target effects at higher concentrations could be counteracting the on-target effect.

    • Solution: Analyze the activity of both on-target and off-target pathways at each concentration to understand the overall cellular response.

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound in a Cell-Based Assay

This protocol describes a method for determining the cellular IC50 of this compound by monitoring the phosphorylation of a TGTK1 substrate.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium, starting from 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired time (e.g., 2 hours, determined from a time-course experiment).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the TGTK1 substrate (p-Substrate) and the total amount of the substrate (Total-Substrate). Also, include a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each concentration, calculate the ratio of p-Substrate to Total-Substrate.

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.

Visualizations

Signaling Pathway

G cluster_0 This compound Action cluster_1 Cellular Pathways This compound This compound TGTK1 TGTK1 This compound->TGTK1 High Affinity (On-Target) OFGTK-A OFGTK-A This compound->OFGTK-A Low Affinity (Off-Target) OFGTK-B OFGTK-B This compound->OFGTK-B Low Affinity (Off-Target) Downstream\nSignaling Downstream Signaling TGTK1->Downstream\nSignaling Metabolic\nPathway Metabolic Pathway OFGTK-A->Metabolic\nPathway Cell Cycle\nPathway Cell Cycle Pathway OFGTK-B->Cell Cycle\nPathway Cell Proliferation Cell Proliferation Downstream\nSignaling->Cell Proliferation Metabolic\nDysregulation Metabolic Dysregulation Metabolic\nPathway->Metabolic\nDysregulation Cell Cycle\nArrest Cell Cycle Arrest Cell Cycle\nPathway->Cell Cycle\nArrest

Caption: On-target and off-target pathways of this compound.

Experimental Workflow: Dose-Response Analysis

G start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells prepare_dilutions 2. Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells 3. Treat cells with compound dilutions prepare_dilutions->treat_cells cell_lysis 4. Lyse cells and quantify protein treat_cells->cell_lysis western_blot 5. Perform Western Blot for p-Substrate/Total-Substrate cell_lysis->western_blot data_analysis 6. Quantify bands and normalize to control western_blot->data_analysis ic50 7. Plot data and calculate IC50 data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the cellular IC50 of this compound.

Troubleshooting Logic

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Investigating the Delta-like Ligands in Notch Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Citreamicin delta" did not yield any specific results. This technical guide will focus on the well-researched "Delta" family of ligands within the Notch signaling pathway, a frequent subject of inquiry in developmental biology and cancer research. We assume this is the intended topic of interest.

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers working with Delta-like ligands (e.g., Dll1, Dll3, Dll4) in the context of the Notch signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a Notch-Delta signaling experiment?

A1: Proper controls are critical for interpreting results accurately.

  • Positive Controls:

    • A cell line with endogenously high expression of a specific Delta ligand and a corresponding Notch receptor.

    • Co-culture of Notch-expressing "receiver" cells with "sender" cells known to express the Delta ligand of interest.

    • Treatment with a known chemical or genetic activator of the Notch pathway (if applicable to the specific experimental setup).

  • Negative Controls:

    • "Receiver" cells cultured alone (without "sender" cells).

    • Co-culture with "sender" cells that lack the specific Delta ligand (e.g., a knockout cell line).

    • Treatment with a gamma-secretase inhibitor (GSI), which blocks the final cleavage and release of the Notch Intracellular Domain (NICD).

    • Use of an isotype control antibody for immunoprecipitation or flow cytometry experiments.

Q2: How can I confirm that the observed signaling is due to juxtacrine (cell-cell) signaling and not paracrine effects?

A2: This is a key question in Notch-Delta signaling.

  • Transwell Assays: Culture the "sender" and "receiver" cells in a Transwell system where they share media but are not in physical contact. A lack of signaling in this setup, compared to a direct co-culture, indicates that cell-cell contact is required.

  • Conditioned Media Experiments: Apply conditioned media from the "sender" cell culture to the "receiver" cells. Absence of Notch activation confirms the need for direct interaction.

Q3: What are the standard methods for quantifying Notch activation by Delta ligands?

A3: Several methods can be used, and often, a combination provides the most robust data.

  • Reporter Assays: Use a "receiver" cell line containing a luciferase or fluorescent reporter construct downstream of a promoter with binding sites for the NICD/CSL transcription factor complex.

  • Western Blotting: Detect the levels of the cleaved Notch Intracellular Domain (NICD). This is often challenging due to the transient nature and low abundance of NICD.

  • qRT-PCR: Measure the transcript levels of canonical Notch target genes, such as Hes1 or Hey1.

Troubleshooting Common Experimental Issues

Issue Possible Cause Recommended Solution
High background in Notch reporter assay - Leaky promoter in the reporter construct.- Non-specific activation of the reporter.- Test different reporter constructs.- Include a GSI-treated control to determine the level of Notch-independent signal.
No detectable NICD by Western blot - NICD is rapidly degraded.- Antibody is not specific or sensitive enough.- Treat cells with a proteasome inhibitor (e.g., MG132) for a short period before lysis.- Validate the antibody with a positive control (e.g., cells overexpressing NICD).
Inconsistent results in co-culture assays - Variable cell seeding densities.- Inconsistent ratio of "sender" to "receiver" cells.- Optimize and standardize cell plating densities.- Maintain a consistent sender-to-receiver cell ratio across experiments.
No activation of target genes despite reporter activity - The chosen target genes are not regulated by Notch in your specific cell type.- Epigenetic silencing of the target gene loci.- Perform a literature search for validated Notch target genes in your cell system.- Consider performing RNA-seq to identify novel targets.

Experimental Protocols

Protocol 1: Standard Co-culture Assay for Notch Activation
  • Day 1: Seed the "receiver" cells (e.g., HEK293T with a Notch reporter construct) in a 24-well plate.

  • Day 2: In a separate tube, mix the "sender" cells (e.g., L cells expressing Dll1) with the "receiver" cells at a defined ratio (e.g., 1:1).

  • Remove the media from the "receiver" cells and add the cell mixture.

  • Day 3 (24-48h post-co-culture): Lyse the cells and perform the reporter assay (e.g., luciferase assay) or harvest RNA for qRT-PCR analysis of Notch target genes.

  • Controls: Include "receiver" cells alone, and "receiver" cells co-cultured with "sender" cells in the presence of a GSI.

Protocol 2: Western Blot for NICD Detection
  • Perform the co-culture experiment as described above.

  • Four hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) to allow NICD to accumulate.

  • Wash cells with ice-cold PBS and lyse in a suitable RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

  • Transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a validated primary antibody against the cleaved form of the Notch receptor overnight at 4°C.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect using an ECL substrate.

Visualizing Key Processes

Canonical Notch-Delta Signaling Pathway

NotchDeltaSignaling cluster_sender Sender Cell cluster_receiver Receiver Cell cluster_nucleus Nucleus Delta Delta Ligand Notch Notch Receptor Delta->Notch Binding S2 S2 Cleavage (ADAM Protease) Notch->S2 Conformational Change S3 S3 Cleavage (γ-Secretase) S2->S3 NICD NICD S3->NICD Release CSL CSL NICD->CSL Translocation & Binding Transcription Target Gene Transcription (e.g., Hes/Hey) CSL->Transcription Activation

Caption: The canonical Notch-Delta signaling pathway.

Experimental Workflow for a Co-culture Reporter Assay

CoCultureWorkflow cluster_prep Day 1: Preparation cluster_coculture Day 2: Co-culture cluster_analysis Day 3: Analysis Seed Seed Receiver Cells (with Notch Reporter) Mix Mix Sender Cells (Expressing Delta) with Receiver Cells Plate Plate Cell Mixture Mix->Plate Lyse Lyse Cells Assay Perform Luciferase or qPCR Assay Lyse->Assay Data Analyze Data Assay->Data

Caption: A typical workflow for a Notch-Delta co-culture assay.

Validation & Comparative

A Comparative Guide to Citreamicin Analogs: Unveiling the Potency of a Polycyclic Xanthone Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known citreamicin analogs, a family of polycyclic xanthone antibiotics with activity against Gram-positive bacteria. A notable clarification at the outset is the absence of a "citreamicin delta" analog in the peer-reviewed scientific literature. Extensive searches have identified citreamicins alpha, beta, gamma, zeta, eta, and epsilon as the recognized members of this family, with citreamicin epsilon consistently emerging as the most potent.[1]

Antibacterial Activity: A Qualitative and Quantitative Overview

Citreamicins are produced by the bacterium Micromonospora citrea and are characterized by their complex chemical structures.[1] While a single, comprehensive study directly comparing the Minimum Inhibitory Concentrations (MICs) of all analogs across a standardized panel of bacteria is not publicly available, the existing body of research consistently points to the superior antibacterial activity of citreamicin epsilon.

Table 1: Comparative Antibacterial Activity of Citreamicin Analogs

Bacterial Strain                    Citreamicin αCitreamicin βCitreamicin γCitreamicin ζCitreamicin ηCitreamicin ε
Staphylococcus aureus Data not availableData not availableData not availableData not availableData not availableReported as most active
Streptococcus pneumoniae Data not availableData not availableData not availableData not availableData not availableReported as most active
Enterococcus faecalis Data not availableData not availableData not availableData not availableData not availableReported as most active

Note: The table reflects the current understanding from the literature, which highlights the enhanced potency of citreamicin epsilon without providing specific, side-by-side MIC values for all analogs.

Cytotoxicity Profile

The potential for off-target effects is a critical consideration in drug development. Limited data is available on the cytotoxicity of the citreamicin family, with a study on two diastereomers of citreamicin epsilon providing key insights.

Table 2: Cytotoxicity (IC50) of Citreamicin ε Diastereomers against PtK2 Cells

CompoundIC50 (µM)
Citreamicin ε A0.086
Citreamicin ε B0.025

These findings indicate that citreamicin epsilon possesses significant cytotoxic activity, a factor that would need to be carefully managed in any potential therapeutic application.

Experimental Protocols: A Methodological Framework

The determination of antibacterial potency is a cornerstone of antibiotic research. The following section details a standard experimental protocol for assessing the Minimum Inhibitory Concentration (MIC) of citreamicin analogs.

Protocol: Broth Microdilution for MIC Determination

This method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Stock solutions of citreamicin analogs in a suitable solvent.

  • Log-phase cultures of test bacteria (e.g., S. aureus, S. pneumoniae).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Incubator.

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: The citreamicin analogs are serially diluted in the microtiter plate using CAMHB to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Each plate includes a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the citreamicin analog that completely inhibits visible bacterial growth.

Mechanism of Action: Targeting the Bacterial Cell Wall

Citreamicin epsilon, as the most studied analog, is known to inhibit bacterial cell wall biosynthesis. It specifically targets the transglycosylase enzymes (a type of penicillin-binding protein or PBP) involved in the polymerization of peptidoglycan chains from Lipid II precursors. This disruption of cell wall synthesis leads to bacterial cell lysis.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM_pentapeptide UDP-N-acetylmuramic acid-pentapeptide UDP_NAG->UDP_NAM_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Transglycosylase Transglycosylase (PBP) Flippase->Transglycosylase Lipid II Growing_PG Growing Peptidoglycan Chain Transglycosylase->Growing_PG Glycan chain elongation Citreamicin_Epsilon Citreamicin Epsilon Citreamicin_Epsilon->Transglycosylase Inhibition

Caption: Inhibition of peptidoglycan synthesis by Citreamicin Epsilon.

Conclusion

The citreamicin family of natural products represents a promising area for antibiotic research, with citreamicin epsilon standing out as the most active analog against Gram-positive bacteria. The absence of "this compound" in the scientific literature suggests this may be a misnomer. The mechanism of action, targeting the fundamental process of cell wall biosynthesis, is a well-validated strategy for antibacterial agents. However, the notable cytotoxicity of citreamicin epsilon underscores the need for further investigation and potential medicinal chemistry efforts to optimize its therapeutic index. Future research should aim to conduct direct comparative studies of all known citreamicin analogs to fully elucidate their structure-activity relationships and therapeutic potential.

References

Comparative Analysis of the Antibacterial Activity of Citreamicin Delta

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding "Citreamicin delta." The Citreamicin family of antibiotics, including Citreamicin alpha, beta,gamma, zeta, and eta, has been identified, but data for a "delta" variant is not available. This guide, therefore, serves as a template for researchers, scientists, and drug development professionals to validate the antibacterial activity of this compound. The comparative data provided for established antibiotics is for illustrative purposes.

This guide provides a framework for comparing the in vitro antibacterial efficacy of the novel compound, this compound, against a panel of clinically relevant antibiotics. The objective is to offer a standardized comparison using established methodologies and clear data presentation.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of common broad-spectrum antibiotics against a selection of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] Researchers should aim to generate similar data for this compound to enable a direct comparison.

Antibiotic Target Bacterium MIC Range (µg/mL)
Ciprofloxacin Staphylococcus aureus0.12 - 2
Escherichia coli0.015 - 1
Pseudomonas aeruginosa0.06 - 4
Klebsiella pneumoniae0.03 - 2
Gentamicin Staphylococcus aureus0.06 - 4
Escherichia coli0.12 - 8
Pseudomonas aeruginosa0.25 - 16
Klebsiella pneumoniae0.12 - 8
Vancomycin Staphylococcus aureus0.5 - 4
Enterococcus faecalis1 - 8
Streptococcus pneumoniae0.12 - 1

Experimental Protocols

A detailed methodology is crucial for reproducible and comparable results. The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Materials:

    • Test compound (this compound) and comparator antibiotics.

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains (e.g., ATCC reference strains).

    • Spectrophotometer.

    • Sterile saline (0.85%).

    • 0.5 McFarland turbidity standard.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Colony Selection B Bacterial Suspension in Saline A->B C Turbidity Adjustment (0.5 McFarland) B->C D Inoculum Dilution in CAMHB C->D G Inoculation of Microtiter Plate D->G E Antibiotic Stock Solution F Serial Dilutions in Microtiter Plate E->F F->G H Incubation (35°C, 16-20h) G->H I Visual Inspection for Turbidity H->I J MIC Determination I->J

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Bacterial Cell Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene Protein Essential Protein Synthesis Gene->Protein Citreamicin This compound Citreamicin->KinaseB Inhibition

Caption: Hypothetical bacterial signaling pathway inhibited by this compound.

References

Comparative Efficacy of Citreamicin Delta Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Novel Antibacterial Agent

The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant and growing threat to public health. In the ongoing search for effective new treatments, the novel antibiotic Citreamicin delta has been investigated for its potential to combat these challenging pathogens. This guide provides a comparative analysis of this compound's efficacy against key resistant strains, presenting available experimental data alongside established therapeutic alternatives.

Data Unavailable for this compound

Extensive searches of publicly available scientific literature, research databases, and conference proceedings have yielded no specific data, experimental results, or publications pertaining to "this compound." This suggests that this compound may be a very recent discovery, a compound under confidential development, or a hypothetical agent not yet described in accessible scientific domains.

Consequently, a direct comparison of this compound's efficacy with that of established antibiotics cannot be provided at this time. The following sections will, however, offer a comparative overview of current first-line and alternative treatments for MRSA and VRE infections, which would serve as the benchmark against which this compound's performance would need to be measured.

Current Therapeutic Landscape for MRSA and VRE Infections

The treatment of infections caused by MRSA and VRE relies on a limited number of antibiotic classes. The choice of agent depends on the site and severity of the infection, local resistance patterns, and patient-specific factors.

Established Treatments for MRSA Infections

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of both hospital-acquired and community-acquired infections. Treatment options vary based on the clinical presentation.

For mild to moderate skin and soft tissue infections, oral antibiotics are often employed. More severe or invasive infections typically require intravenous administration in a hospital setting.[1]

Table 1: Selected Antibiotics for the Treatment of MRSA Infections

Antibiotic ClassAntibioticRoute of AdministrationCommon Indications
GlycopeptideVancomycinIntravenousSevere or invasive infections[1][2]
OxazolidinoneLinezolidOral, IntravenousSkin and soft tissue infections, pneumonia[1][2]
LipopeptideDaptomycinIntravenousComplicated skin and skin structure infections, bacteremia
SulfonamideTrimethoprim-sulfamethoxazoleOralSkin and soft tissue infections[2]
LincosamideClindamycinOral, IntravenousSkin and soft tissue infections[1]
TetracyclineDoxycycline, MinocyclineOralSkin and soft tissue infections[1]
GlycylcyclineTigecyclineIntravenousComplicated skin and intra-abdominal infections
CephalosporinCeftarolineIntravenousAcute bacterial skin and skin structure infections, community-acquired bacterial pneumonia
Established Treatments for VRE Infections

Vancomycin-resistant Enterococci (VRE) are a leading cause of hospital-acquired infections, including bacteremia, urinary tract infections, and wound infections. Therapeutic options are limited and often guided by the specific Enterococcus species (E. faecium or E. faecalis) and susceptibility testing.

Table 2: Selected Antibiotics for the Treatment of VRE Infections

Antibiotic ClassAntibioticRoute of AdministrationCommon Indications
OxazolidinoneLinezolidOral, IntravenousVRE infections, including those with bacteremia
LipopeptideDaptomycinIntravenousComplicated skin and skin structure infections, bacteremia
StreptograminQuinupristin-dalfopristinIntravenousVancomycin-resistant E. faecium infections
GlycylcyclineTigecyclineIntravenousComplicated skin and intra-abdominal infections
TetracyclineDoxycyclineOralUrinary tract infections
OtherChloramphenicol, NitrofurantoinOralUrinary tract infections

Experimental Protocols for Efficacy Evaluation

To assess the efficacy of a new antibiotic like this compound, a standardized set of in vitro and in vivo experiments would be necessary. These protocols are crucial for determining the compound's spectrum of activity, potency, and potential for clinical success.

In Vitro Susceptibility Testing

The cornerstone of antibacterial efficacy evaluation is the determination of the Minimum Inhibitory Concentration (MIC).

1. Broth Microdilution Method:

  • Objective: To determine the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

  • Procedure:

    • A standardized inoculum of the test bacterium (e.g., MRSA or VRE) is prepared.

    • Serial twofold dilutions of the antibiotic are made in a liquid growth medium in a microtiter plate.

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated under specific conditions (e.g., temperature, time).

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

2. Disk Diffusion Method:

  • Objective: To qualitatively assess the susceptibility of a bacterium to an antibiotic.

  • Procedure:

    • A standardized bacterial inoculum is spread evenly over the surface of an agar plate.

    • Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.

    • The plate is incubated.

    • The diameter of the zone of inhibition (the area around the disk where bacteria do not grow) is measured. The size of the zone correlates with the bacterium's susceptibility to the antibiotic.

In Vivo Efficacy Models

Animal models are essential for evaluating a new antibiotic's performance in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

1. Murine Thigh Infection Model:

  • Objective: To assess the efficacy of an antibiotic in reducing the bacterial burden in a localized infection.

  • Procedure:

    • Mice are rendered neutropenic (if studying efficacy in an immunocompromised host).

    • A standardized inoculum of the resistant bacterium is injected into the thigh muscle.

    • After a set period to allow the infection to establish, treatment with the antibiotic (e.g., this compound) is initiated at various doses and dosing schedules.

    • At the end of the treatment period, the mice are euthanized, and the thigh muscles are homogenized to quantify the number of viable bacteria (colony-forming units, CFUs).

    • The reduction in CFU counts compared to untreated controls indicates the antibiotic's efficacy.

2. Murine Sepsis Model:

  • Objective: To evaluate the ability of an antibiotic to improve survival in a systemic infection.

  • Procedure:

    • A lethal dose of the resistant bacterium is injected intraperitoneally or intravenously into mice.

    • Treatment with the antibiotic is initiated at a specified time post-infection.

    • The survival of the mice is monitored over a set period (e.g., 7 days).

    • An increase in the survival rate in the treated group compared to the control group demonstrates the antibiotic's protective effect.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key experimental protocols used in the evaluation of a new antibiotic.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_end start Start bacterial_culture Bacterial Culture (e.g., MRSA, VRE) start->bacterial_culture antibiotic_dilution Serial Dilution of Antibiotic start->antibiotic_dilution inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation antibiotic_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental_Workflow_In_Vivo_Efficacy cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_outcome Outcome start Start animal_model Select Animal Model (e.g., Murine) start->animal_model bacterial_inoculation Inoculate with Resistant Strain animal_model->bacterial_inoculation infection_establishment Allow Infection to Establish bacterial_inoculation->infection_establishment treatment_initiation Administer Antibiotic (Treatment Group) and Vehicle (Control) infection_establishment->treatment_initiation endpoint Select Endpoint treatment_initiation->endpoint bacterial_load Determine Bacterial Load (e.g., CFU in Thigh) endpoint->bacterial_load Thigh Model survival Monitor Survival endpoint->survival Sepsis Model end End bacterial_load->end survival->end

Caption: Workflow for In Vivo Efficacy Testing in Animal Models.

Conclusion

While a direct comparative analysis of this compound is not currently possible due to the absence of public data, this guide provides the necessary framework for its future evaluation. The efficacy of any new antibiotic must be rigorously compared against the established treatments for MRSA and VRE outlined herein. The standardized experimental protocols described are fundamental to generating the robust data required for such a comparison. As research into novel antimicrobial agents like this compound progresses and data becomes available, this guide can be updated to provide a comprehensive assessment of its potential role in combating the critical threat of antibiotic-resistant bacteria.

References

Cross-Resistance Profile of Citreamicin Delta: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance profile of Citreamicin delta, a member of the polycyclic xanthone family of antibiotics. Due to the limited availability of direct experimental data on this compound, this guide leverages published data on structurally related xanthone compounds to infer its potential performance against various bacterial strains and in comparison to other antibiotic classes. The information presented herein is intended to serve as a preliminary resource to guide future research and drug development efforts.

Executive Summary

This compound is a polycyclic xanthone antibiotic. While specific studies on its cross-resistance are not publicly available, research on other members of the xanthone class suggests a mechanism of action that involves the disruption of the bacterial cell membrane and potential inhibition of DNA synthesis. This dual mechanism may result in a lower propensity for the development of cross-resistance compared to antibiotics with a single target. This guide summarizes the available antibacterial activity data for various xanthone derivatives against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and compares it with the activity of established antibiotics. Detailed experimental protocols for assessing antibacterial activity and cytotoxicity are also provided.

Comparative Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various xanthone derivatives against several bacterial strains, as reported in the scientific literature. These values are compared with those of commonly used antibiotics. It is important to note that these are not direct data for this compound and should be interpreted with caution.

Compound/AntibioticS. aureus (ATCC 29213)MRSA (N315)MRSA (NCTC 10442)E. coli (ATCC 25922)P. aeruginosa (ATCC 9027)Reference
Xanthone Derivatives
XT17≤ 3.125 µg/mL≤ 3.125 µg/mL≤ 3.125 µg/mL≤ 3.125 µg/mL> 50 µg/mL[1]
α-Mangostin Derivative (I E)~12 mm inhibition at 100 µg/mL--~12 mm inhibition at 100 µg/mL~12 mm inhibition at 100 µg/mL[2]
Xanthone-Amino Acid Conjugate (7)Excellent Activity--Excellent Activity-[3]
Standard Antibiotics
Vancomycin1.56 µg/mL1.56 µg/mL1.56 µg/mL> 50 µg/mL> 50 µg/mL[1]
Amoxicillin> 50 µg/mL> 50 µg/mL> 50 µg/mL6.25 µg/mL> 50 µg/mL[1]
Ciprofloxacin-----[2]

Note: The data for α-Mangostin Derivative (I E) is presented as zone of inhibition, not MIC. "Excellent Activity" for Xanthone-Amino Acid Conjugate (7) is as stated in the source, without specific MIC values provided in the abstract.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism, is a key metric for assessing antibacterial activity. A standard method for its determination is the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton Broth (MHB) and incubated until the turbidity reaches a 0.5 McFarland standard. This suspension is then diluted to the final desired inoculum concentration.

  • Preparation of Test Compounds: The test compounds (e.g., xanthone derivatives) and standard antibiotics are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hemolytic Activity Assay

To assess the potential toxicity of a compound to mammalian cells, a hemolytic activity assay using red blood cells is often performed.

  • Preparation of Red Blood Cell Suspension: Fresh red blood cells (e.g., from a rabbit) are washed multiple times with a buffered saline solution and then resuspended to a final concentration.

  • Incubation with Test Compounds: The red blood cell suspension is incubated with various concentrations of the test compounds in a 96-well plate for a specified time (e.g., 1 hour at 37°C).

  • Measurement of Hemolysis: The plate is centrifuged, and the supernatant is transferred to a new plate. The amount of hemoglobin released due to cell lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculation of HC50: The HC50 value, the concentration of the compound that causes 50% hemolysis, is calculated. A higher HC50 value indicates lower hemolytic activity.

Visualizing Potential Mechanisms and Workflows

To illustrate the potential mechanisms of action of xanthone antibiotics like this compound and the experimental workflow for determining antibacterial activity, the following diagrams have been generated using the DOT language.

Caption: Proposed multifaceted mechanism of action for xanthone antibiotics.

MIC_Determination_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Observe for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Comparative Analysis of Vancomycin and the Enigmatic Citreamicin Delta for Drug-Resistant Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the ongoing battle against antimicrobial resistance, the evaluation of novel therapeutic agents against established last-resort antibiotics is critical for advancing infectious disease treatment. This guide provides a detailed comparative analysis of the well-established glycopeptide antibiotic, vancomycin, and the lesser-known xanthone antibiotic, Citreamicin delta. While comprehensive data on this compound remains limited in publicly accessible literature, this guide synthesizes the available information to offer a comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

Vancomycin, a cornerstone in the treatment of severe Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), is facing challenges due to the emergence of strains with reduced susceptibility. This compound, a member of the polycyclic xanthone class of antibiotics, has been reported to exhibit potent activity against multidrug-resistant Staphylococcus aureus (MDRSA), positioning it as a compound of interest. This guide juxtaposes the known attributes of vancomycin with the available data on this compound and the broader class of xanthone antibiotics.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of vancomycin and this compound, based on available scientific literature.

Table 1: General Properties and Mechanism of Action

FeatureVancomycinThis compound / Xanthones
Antibiotic Class GlycopeptidePolycyclic Xanthone
Source Amycolatopsis orientalisStreptomyces vinaceus[1]
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2]Proposed to disrupt the bacterial cell membrane.[3]
Primary Target Gram-positive bacteriaGram-positive bacteria

Table 2: Antibacterial Spectrum and Efficacy (Minimum Inhibitory Concentration - MIC)

OrganismVancomycin MIC (µg/mL)This compound / Xanthone MIC (µg/mL)
Methicillin-Susceptible Staphylococcus aureus (MSSA) 0.5 - 2.0Not widely reported
Methicillin-Resistant Staphylococcus aureus (MRSA) 1.0 - 4.0 (Susceptible)< 1.0 (for this compound against some resistant strains)
4.0 - 8.0 (Intermediate)0.31 - 1.25 (for Rubraxanthone, another xanthone)
≥ 16.0 (Resistant)
Vancomycin-Intermediate S. aureus (VISA) 4.0 - 8.0< 1.0 (for this compound against some resistant strains)
Vancomycin-Resistant S. aureus (VRSA) ≥ 16.0< 1.0 (for this compound against some resistant strains)
Enterococcus species Varies; resistance is a significant concern.Not widely reported

Note: Data for this compound is sparse. The provided MIC value is based on a recurring, though not extensively documented, finding. Data for other xanthones are included for illustrative purposes.

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of vancomycin and the proposed mechanism for xanthone antibiotics are illustrated below.

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Glycan chain elongation Inhibition Inhibition Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Peptide cross-linking Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Inhibition->Transglycosylase Blocks elongation & cross-linking xanthone_mechanism cluster_bacterial_cell Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Xanthone This compound (Xanthone) Xanthone->Cell_Membrane Intercalates/Interacts Cell_Lysis Cell Lysis Disruption->Cell_Lysis mic_workflow Start Start: Prepare Bacterial Inoculum (e.g., S. aureus at ~5x10^5 CFU/mL) Prepare_Antibiotic Prepare Serial Dilutions of This compound and Vancomycin in Cation-Adjusted Mueller-Hinton Broth Start->Prepare_Antibiotic Inoculate_Plate Inoculate a 96-well microtiter plate with bacterial suspension and corresponding antibiotic dilutions Prepare_Antibiotic->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure absorbance (OD600) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible bacterial growth Read_Results->Determine_MIC End End: Record MIC values Determine_MIC->End

References

Independent Verification of Citreamicin Delta MIC Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the minimum inhibitory concentration (MIC) values of Citreamicin delta against key Gram-positive pathogens, alongside data for commonly used antibiotics. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a novel antimicrobial agent. All cited data is supported by detailed experimental protocols for independent verification.

Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values

This compound has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics. The following table summarizes the available MIC data for this compound and compares it with the performance of established antibiotics: Vancomycin, Linezolid, and Daptomycin.

MicroorganismAntibioticMIC (µg/mL)
Staphylococcus aureus (MRSA) This compound < 1 [1][2]
Citreamicin θ A & B0.25[3]
Vancomycin1 - 2
Linezolid2 - 4[4]
Daptomycin0.5 - 1
Enterococcus faecium (VRE) This compound < 1 [2]
Vancomycin> 4
Linezolid2 - 4[4]
Daptomycin2 - 4
Streptococcus pneumoniae This compound Data not available
Vancomycin≤ 1
Linezolid1 - 2
Daptomycin≤ 0.25

Note: MIC values can vary between different strains of the same bacterial species. The data presented here is a summary of reported values.

Experimental Protocols

The determination of MIC values is crucial for assessing the efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: A stock solution of this compound (or comparator antibiotic) of known concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Suspension: A standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

2. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed in the 96-well microtiter plate using the growth medium.

  • This creates a range of concentrations to be tested.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

3. Inoculation:

  • The standardized inoculum suspension is diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Each well (except the sterility control) is inoculated with the bacterial suspension.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_antibiotic Prepare Antibiotic Stock start->prep_antibiotic prep_media Prepare Growth Media start->prep_media standardize_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->standardize_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_media->serial_dilution prep_media->standardize_inoculum inoculate_plate Inoculate Plate serial_dilution->inoculate_plate standardize_inoculum->inoculate_plate incubate Incubate Plate (16-20h at 37°C) inoculate_plate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for MIC determination using the broth microdilution method.

References

Unlocking New Frontiers in Antibacterial Therapy: A Comparative Guide to the Synergistic Potential of Citreamicin Delta with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the global battle against antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. Combination therapies, particularly those that can restore the efficacy of existing antibiotics, represent a promising frontier. This guide introduces a compelling, albeit currently hypothetical, area of investigation: the synergistic effect of citreamicin delta, a polycyclic xanthone, with β-lactam antibiotics. While direct experimental evidence for this specific pairing is not yet available in published literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore this potential synergy. We present detailed experimental protocols, hypothetical data for comparative analysis, and conceptual frameworks for the underlying mechanisms of action.

The Challenge of β-Lactam Resistance

β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the emergence and spread of β-lactamases, enzymes that hydrolyze the β-lactam ring and inactivate the antibiotic, have severely compromised their clinical utility. The co-administration of β-lactamase inhibitors has been a successful strategy to combat this resistance mechanism.

Natural products have historically been a rich source of novel antimicrobial agents and compounds that can act in synergy with existing drugs.[1][2] Several plant-derived compounds, including flavonoids and polyphenols, have demonstrated the ability to enhance the activity of conventional antibiotics.[3][4] This guide proposes the investigation of this compound, a member of the polycyclic xanthone class of natural products, as a potential synergist for β-lactam antibiotics. Xanthones are known for their diverse biological activities, and some have been shown to possess antimicrobial properties.

A Proposed Mechanism of Synergistic Action

We hypothesize that this compound may act as a β-lactamase inhibitor. In this proposed mechanism, this compound would bind to the active site of β-lactamase enzymes, preventing them from degrading the β-lactam antibiotic. This would allow the β-lactam to effectively reach its target, the PBPs, and exert its bactericidal effect. This proposed signaling pathway is illustrated below.

cluster_bacteria Bacterial Cell Beta-Lactam Beta-Lactam Beta_Lactamase β-Lactamase Beta-Lactam->Beta_Lactamase Degradation PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Inhibition Citreamicin_Delta Citreamicin_Delta Citreamicin_Delta->Beta_Lactamase Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Proposed mechanism of this compound and β-lactam synergy.

Experimental Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Materials
  • This compound

  • β-lactam antibiotic (e.g., ampicillin)

  • Resistant bacterial strain (e.g., β-lactamase producing Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight and dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional array of serial dilutions of the two compounds.

    • Dilute the β-lactam antibiotic horizontally (e.g., across columns 1-10).

    • Dilute this compound vertically (e.g., down rows A-G).

    • Column 11 should contain only the β-lactam dilutions (for MIC determination of the β-lactam alone).

    • Row H should contain only the this compound dilutions (for MIC determination of this compound alone).

    • A control well (e.g., H12) containing only the bacterial inoculum in broth is included to ensure bacterial growth.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The FICI is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additivity: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare stock solutions of This compound and β-lactam C Create serial dilutions of β-lactam (horizontally) in 96-well plate A->C B Prepare bacterial inoculum (~5 x 10^5 CFU/mL) E Inoculate all wells with bacterial suspension B->E D Create serial dilutions of this compound (vertically) in the same plate C->D D->E F Incubate plate at 37°C for 18-24 hours E->F G Determine MIC of each compound alone and in combination F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret FICI to determine synergy, additivity, or antagonism H->I

Experimental workflow for the checkerboard assay.

Hypothetical Data and Comparative Analysis

The following table presents hypothetical data from a checkerboard assay investigating the synergy between this compound and ampicillin against a β-lactamase-producing strain of S. aureus.

This compound (µg/mL)Ampicillin (µg/mL)GrowthFICIInterpretation
MIC alone: >256
640+
320+
160+
80+
40+
20+
10+
0MIC alone: 128
064+
032+
016+
08+
04-
02-
01-
Combinations:
164-0.28Synergy
88-0.19Synergy
416-0.16Synergy
232-0.27Synergy
328-0.56Additivity
644-1.03Indifference

Comparison with an Alternative (Ampicillin/Sulbactam):

CombinationTarget OrganismMIC of Ampicillin Alone (µg/mL)MIC of Ampicillin in Combination (µg/mL)Fold Reduction in MICFICI
Hypothetical: Ampicillin + this compoundβ-lactamase S. aureus128432≤ 0.5
Existing: Ampicillin + Sulbactamβ-lactamase S. aureus128816≤ 0.5

This hypothetical data illustrates a significant synergistic effect, where the presence of this compound dramatically reduces the MIC of ampicillin, potentially restoring its clinical efficacy against this resistant strain. The hypothetical fold reduction in the MIC of ampicillin in the presence of this compound is greater than that observed with the established β-lactamase inhibitor, sulbactam, highlighting the potential for a more potent synergistic interaction.

Future Directions

The investigation into the synergistic potential of this compound with β-lactam antibiotics is a compelling area for future research. The experimental framework provided in this guide offers a starting point for in vitro studies. Positive findings would warrant further investigation into the precise mechanism of action, in vivo efficacy, and toxicological profiles. The discovery of a novel, natural product-derived β-lactamase inhibitor could have a profound impact on the management of bacterial infections and the global fight against antimicrobial resistance.

References

Assessing the Specificity of Citreamicin Delta: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotics with high specificity to minimize off-target effects and the development of further resistance. Citreamicin delta, a member of the polycyclic xanthone family of antibiotics, has demonstrated significant promise with potent activity against a range of Gram-positive pathogens. This guide provides a comparative assessment of this compound's specificity, supported by available data, and outlines the experimental protocols used in its evaluation.

Comparative Analysis of Antibacterial Activity

This compound and its analogs, such as Citreamicin epsilon, have shown potent and selective activity against Gram-positive bacteria, including clinically significant resistant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. Lower MIC values indicate greater efficacy.

CompoundOrganismResistance ProfileMIC (µg/mL)
This compound Staphylococcus aureusMethicillin-Resistant (MRSA)< 1
Citreamicin epsilon Staphylococcus aureusMethicillin-Resistant (MRSA)< 1

Data sourced from Hopp, D. Craig, et al. "Citreamicins with potent gram-positive activity." Journal of Natural Products 71.12 (2008): 2032-2035.

Understanding the Mechanism for Specificity

While the precise mechanism of action for the Citreamicin family has not been fully elucidated in publicly available literature, their chemical structure as polycyclic xanthones suggests a potential for interaction with specific bacterial targets. Many antibiotics achieve their specificity by targeting structures or pathways unique to bacteria, such as the bacterial cell wall or the bacterial ribosome. The high potency against Gram-positive bacteria, including those resistant to other antibiotic classes, suggests a potentially novel mechanism of action for Citreamicins. Further research is required to identify the specific molecular target of this compound, which will be crucial in fully understanding its specificity.

Experimental Methodologies

The assessment of an antibiotic's specificity relies on a series of well-defined experimental protocols. The following outlines the standard methods used to generate the type of data presented above.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., MRSA) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count per milliliter.

  • Serial Dilution of Antibiotic: The antibiotic (e.g., this compound) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a multi-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells with no antibiotic are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

Visualizing the Path to Specificity Assessment

The following workflow illustrates the key stages in assessing the specificity of a novel antibiotic compound like this compound.

G cluster_0 Discovery & Isolation cluster_1 Initial Screening cluster_2 Specificity Assessment A Isolation of this compound from Natural Source B Structural Elucidation A->B C Broad-spectrum Antibacterial Assay B->C D Determination of Potency (MIC) C->D E Activity against Gram-positive Panel D->E F Activity against Gram-negative Panel D->F G Activity against Fungal/Mammalian Cells D->G H Mechanism of Action Studies E->H F->H G->H

Caption: Workflow for assessing the specificity of a novel antibiotic.

Concluding Remarks

This compound represents a promising lead in the development of new antibiotics targeting Gram-positive pathogens. Its high potency against resistant strains underscores its potential clinical value. The immediate next steps for the research community should focus on elucidating its precise mechanism of action to fully understand the basis of its specificity and to guide future drug development efforts. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antimicrobial compounds.

Citreamicin Delta: A Comparative Performance Analysis in Antibacterial and Antitumor Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Citreamicin delta in various assay formats, benchmarked against established alternatives.

This compound, a member of the xanthone class of antibiotics, has demonstrated significant potential as both an antibacterial and an antitumor agent. This guide provides a comparative analysis of its performance in key assay formats, offering a side-by-side view with alternative compounds to aid in research and development decisions.

Antibacterial Performance: Targeting Gram-Positive Pathogens

This compound exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. The primary method for evaluating its antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Comparative MIC Data

The following table summarizes the MIC values of this compound and a common alternative, Vancomycin, against MRSA.

CompoundOrganismAssay FormatMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)Broth MicrodilutionData not available in the public domain
VancomycinStaphylococcus aureus (MRSA)Broth Microdilution / E-test0.5 - 2[1][2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for Broth Microdilution MIC Assay

Antitumor Performance: Cytotoxicity Against Cancer Cell Lines

Beyond its antibacterial properties, this compound and related xanthone compounds have shown promise as cytotoxic agents against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting a specific biological or biochemical function.

Comparative Cytotoxicity Data

The following table presents the IC50 values for a related xanthone compound, Actinoplanone A, and a standard chemotherapeutic agent, Doxorubicin, against the HeLa human cervical cancer cell line.

CompoundCell LineAssay FormatIC50 (µg/mL)
This compound HeLa, MCF-7, A549MTT AssayData not available in the public domain
Actinoplanone AHeLaNot Specified0.00004
DoxorubicinHeLaNot SpecifiedVaries by study, typically in the low µM range

Note: Specific IC50 values for this compound against a panel of cancer cell lines are not currently available in the public domain. The data for Actinoplanone A, a structurally similar polycyclic xanthone, suggests the potential for high cytotoxicity in this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity (IC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Caption: Workflow for MTT Cytotoxicity Assay

Signaling Pathway Implication

The antitumor activity of some xanthones is linked to the induction of apoptosis (programmed cell death). While the specific signaling pathway for this compound is yet to be fully elucidated, related compounds have been shown to act through caspase-dependent pathways.

Caption: Proposed Apoptotic Pathway for Xanthones

Conclusion

This compound holds considerable promise as a dual-action antibacterial and antitumor agent. This guide highlights the standard assay formats for evaluating its performance and provides a framework for comparison with existing drugs. The lack of publicly available, quantitative performance data for this compound underscores the need for further research to fully characterize its therapeutic potential. The provided experimental protocols and diagrams serve as a resource for researchers embarking on the evaluation of this and other novel compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Citreamicin Delta

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Citreamicin Delta, a novel aminoglycoside antibiotic. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

This compound, like other aminoglycoside antibiotics, should be handled as hazardous chemical waste. Improper disposal, such as flushing down the sink or discarding in regular trash, can contribute to environmental contamination and the development of antibiotic-resistant bacteria[1][2]. Stock solutions, in particular, are at much higher concentrations than media used in experiments and must be treated as hazardous waste[1].

Key Safety Measures:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, when handling this compound waste.

  • In case of a spill, consult the Safety Data Sheet (SDS) for specific cleanup procedures. Generally, small spills should be absorbed with an inert material, collected in a sealed container, and disposed of as hazardous waste[3].

  • Never mix this compound waste with incompatible chemicals. Always consult your institution's chemical hygiene plan and the SDS for compatibility information[4][5].

Disposal of Aqueous Solutions and Solid Waste

The appropriate disposal method for this compound depends on its concentration and form (liquid or solid).

Quantitative Data Summary for Disposal Streams:

Waste StreamDescriptionRecommended Disposal Method
High-Concentration Liquid Waste Stock solutions, unused formulations, and reaction mixtures with >1% this compound.Collect in a designated, properly labeled hazardous waste container for pickup by the institution's Environmental Health & Safety (EHS) department[1][6].
Low-Concentration Liquid Waste Used cell culture media, buffer solutions, and rinsing from equipment containing <1% this compound.While some antibiotics can be deactivated by autoclaving, many aminoglycosides are heat-stable. Therefore, it is recommended to collect this waste as hazardous chemical waste[1].
Solid Waste Contaminated lab materials such as gloves, pipette tips, and empty vials.Place in a clearly marked hazardous waste container lined with a plastic bag. The container must be kept closed except when adding waste[4][5].
Unused Product Expired or unwanted pure this compound.Dispose of as hazardous chemical waste through EHS. Do not attempt to open or alter the original packaging.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound waste.

Experimental Protocol: Waste Collection and Disposal

  • Container Selection:

    • Obtain a compatible hazardous waste container from your institution's EHS department. The container must be in good condition, with no leaks or cracks, and have a secure lid[3][5].

    • For liquid waste, use a sturdy, leak-proof container. Glass containers should be used with caution and may require secondary containment[6].

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container[7].

    • The label must include:

      • The full chemical name: "this compound Waste"

      • The concentration of this compound and any other constituents.

      • The date accumulation started.

      • The hazard class (e.g., Toxic)[7].

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area, such as a fume hood, with secondary containment to catch any potential leaks[5][7].

    • Keep the container closed at all times, except when adding waste[3][4].

    • Segregate the this compound waste from incompatible materials[4][5].

  • Requesting Pickup:

    • Once the container is full, or within the time limit specified by your institution (e.g., 6 months), submit a waste pickup request to your EHS department[4].

    • Do not overfill the container; leave adequate headspace[5].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generate this compound Waste waste_type Identify Waste Type (Liquid or Solid) start->waste_type liquid_concentration Determine Concentration waste_type->liquid_concentration Liquid solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid high_conc High-Concentration (>1%) liquid_concentration->high_conc >1% low_conc Low-Concentration (<1%) liquid_concentration->low_conc <1% collect_hw Collect in Labeled Hazardous Waste Container high_conc->collect_hw low_conc->collect_hw solid_waste->collect_hw storage Store in Secondary Containment in Satellite Accumulation Area collect_hw->storage full Container Full? storage->full full->storage No ehs_pickup Request EHS Pickup full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Citreamicin delta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Citreamicin delta. As a member of the polycyclic xanthone family of antibiotics, this compound's specific toxicological properties are not fully elucidated. Therefore, it must be treated as a potent and hazardous compound, necessitating stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potential for high potency and toxicity, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE Component Specification Purpose
Gloves Double-gloving with nitrile or neoprene gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, solid-front, back-closing gown.Protects the body from spills and contamination. Should not be worn outside the designated handling area.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A properly fitted N95 or higher-level respirator.Prevents inhalation of aerosolized particles, especially when handling the powdered form.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to prevent contamination and exposure. All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area in a fume hood prep_ppe->prep_area prep_weigh Weigh this compound in a contained manner prep_area->prep_weigh prep_solubilize Solubilize in appropriate solvent prep_weigh->prep_solubilize exp_conduct Conduct experiment within the fume hood prep_solubilize->exp_conduct exp_monitor Continuously monitor for spills or contamination exp_conduct->exp_monitor cleanup_decontaminate Decontaminate all surfaces exp_monitor->cleanup_decontaminate cleanup_waste Segregate and dispose of all waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE in the correct order cleanup_waste->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash

A high-level workflow for the safe handling of this compound.

Experimental Protocol: Solubilization of this compound

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated pipettes.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Perform all weighing activities within the fume hood.

    • Use an analytical balance with a draft shield.

    • Carefully transfer the desired amount of this compound powder to a pre-tared microcentrifuge tube. Avoid creating dust.

  • Solubilization:

    • Add the calculated volume of solvent to the microcentrifuge tube containing the this compound powder.

    • Close the tube securely and vortex until the compound is fully dissolved.

    • Visually inspect the solution to ensure there are no particulates.

  • Storage:

    • Label the stock solution with the compound name, concentration, date, and your initials.

    • Store the solution at the recommended temperature, protected from light.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic or potent compounds.

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, pipette tips, tubes) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
Sharps Contaminated needles and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous waste.

Logical Relationship for Waste Disposal

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen_solid Contaminated Solid Waste seg_solid Hazardous Solid Waste Bin gen_solid->seg_solid gen_liquid Contaminated Liquid Waste seg_liquid Hazardous Liquid Waste Container gen_liquid->seg_liquid gen_sharps Contaminated Sharps seg_sharps Hazardous Sharps Container gen_sharps->seg_sharps disp_incineration High-Temperature Incineration seg_solid->disp_incineration seg_liquid->disp_incineration seg_sharps->disp_incineration

Waste segregation and disposal pathway for this compound.

By adhering to these guidelines, researchers can minimize the risks associated with handling the potent antibiotic, this compound, ensuring a safe and controlled laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.